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Core Science & Biosynthesis

Foundational

The 5-Bromopyrrolo[2,3-c]pyridin-2-one Scaffold: A Technical Whitepaper on Physicochemical Properties, Safety, and Kinase Inhibitor Design

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, the pursuit of highly selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and heterobifunctional degraders (PROTACs) relies heavily on privileged molecular scaffolds. 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS: 1217002-90-8) [1] has emerged as a critical building block in this domain. Featuring a fused azaindole-oxindole core, this compound offers a dual advantage: a highly reactive 5-bromo vector for late-stage functionalization and a lactam moiety that perfectly mimics the purine base of ATP for kinase hinge-region binding [2].

This whitepaper provides an in-depth analysis of the chemical properties, Safety Data Sheet (SDS) handling protocols, and self-validating synthetic methodologies associated with this compound, bridging the gap between raw chemical data and advanced drug discovery applications.

Physicochemical Profiling and Structural Logic

The utility of 5-Bromopyrrolo[2,3-c]pyridin-2-one stems from its electronic distribution. The electron-withdrawing nature of the pyridine nitrogen heavily activates the 5-position toward oxidative addition by transition metals, while the lactam carbonyl provides essential hydrogen-bond acceptor capabilities [1].

Quantitative Chemical Properties

The following table summarizes the core physicochemical parameters critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream derivatives [1, 2].

ParameterSpecification
IUPAC Name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Common Name 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
CAS Registry Number 1217002-90-8
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
SMILES String Brc1cncc2NC(=O)Cc12
Hydrogen Bond Donors 1 (Lactam NH)
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)
Physical State Solid (Powder) at room temperature
Structural Reactivity Map

Understanding the orthogonal reactivity of this scaffold is paramount. The diagram below illustrates the distinct functional zones of the molecule, explaining why it is chosen for modular drug design.

Reactivity Core 5-Bromopyrrolo[2,3-c]pyridin-2-one (Privileged Scaffold) Bromo 5-Bromo Vector (Activated for Pd-Catalysis) Core->Bromo Lactam Lactam Core (Kinase Hinge H-Bonding) Core->Lactam Pyridine Pyridine Nitrogen (Modulates pKa & Solubility) Core->Pyridine

Diagram 1: Structural reactivity map highlighting orthogonal functional zones.

Safety Data Sheet (SDS) and Handling Protocols

As a halogenated heterocyclic compound, 5-Bromopyrrolo[2,3-c]pyridin-2-one requires stringent handling protocols to ensure both operator safety and reagent integrity [3]. The bromine atom, while stable under ambient conditions, presents specific toxicological and environmental hazards.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Laboratory Handling and Storage

Causality in Handling: The compound's fused ring system is susceptible to slow oxidation if exposed to prolonged UV light or atmospheric moisture, which can lead to the degradation of the lactam core.

  • Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) [3].

  • PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent halogen penetration), safety goggles, and a localized exhaust ventilation (fume hood) are mandatory.

  • Spill Response: Do not use water for initial cleanup, as polar organic solvents may drive the compound deeper into porous surfaces. Sweep up dry, avoiding dust generation, and dispose of as halogenated organic waste.

Strategic Applications in Drug Development

In targeted therapy, the pyrrolopyridine core is a recognized bioisostere for the indole and purine ring systems [4].

Kinase Hinge-Binding Mechanism

When designing ATP-competitive kinase inhibitors, the lactam (oxindole) region of 5-Bromopyrrolo[2,3-c]pyridin-2-one acts as a bidentate hydrogen-bonding motif. It interacts directly with the backbone amides of the kinase hinge region. Simultaneously, the 5-bromo position serves as the perfect vector trajectory to direct substituents toward the solvent-exposed region or the hydrophobic gatekeeper pocket, allowing chemists to tune selectivity [4].

KinaseBinding Ligand Pyrrolo[2,3-c]pyridin-2-one Core Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Ligand->Gatekeeper Steric Fit Solvent Solvent Exposed Region (Via 5-Position Substitution) Ligand->Solvent Vector Trajectory

Diagram 2: ATP-competitive kinase binding mechanism of the pyrrolopyridine core.

Experimental Protocols: Self-Validating Methodologies

To utilize this building block effectively, researchers must execute cross-coupling reactions that do not compromise the unprotected lactam nitrogen. The following protocol details a self-validating Suzuki-Miyaura cross-coupling.

Protocol: Chemoselective Suzuki-Miyaura Coupling at the 5-Position

Rationale: Palladium-catalyzed cross-coupling at the 5-bromo position requires careful ligand selection. Using a bulky, electron-rich phosphine ligand (e.g., XPhos) facilitates the oxidative addition into the strong C(sp2)-Br bond while preventing the coordination of the palladium to the pyridine nitrogen, which would otherwise poison the catalyst.

Materials:

  • 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)

  • Pd2(dba)3 (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • K3PO4 (2.0 eq, 1.0 mmol)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v, degassed)

  • Validation Standard: 1,3,5-Trimethoxybenzene (0.1 eq)

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3 and XPhos. Evacuate and backfill with Argon three times. Causality: Pre-forming the active Pd(0)-XPhos complex prevents premature degradation of the catalyst by oxygen.

  • Reagent Addition: Add the 5-Bromopyrrolo[2,3-c]pyridin-2-one, boronic acid, K3PO4, and the internal standard (1,3,5-trimethoxybenzene).

  • Solvent Introduction: Add degassed 1,4-Dioxane and H2O via syringe. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetallation step.

  • Reaction Execution: Seal the tube and heat to 90°C for 4-6 hours.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, dilute with CDCl3, and perform a rapid 1H-NMR. Compare the integration of the product's new aromatic protons against the 1,3,5-trimethoxybenzene standard (singlet at ~6.0 ppm). If the conversion is <50% but the boronic acid is depleted, protodeboronation is occurring; add 0.5 eq more boronic acid and lower the temperature to 80°C.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the functionalized pyrrolo[2,3-c]pyridin-2-one.

Workflow Step1 Step 1: Scaffold Prep (CAS 1217002-90-8) Step2 Step 2: Suzuki Coupling (Pd2(dba)3 / XPhos) Step1->Step2 Step3 Step 3: In-Process NMR (Self-Validation) Step2->Step3 Step4 Step 4: Prep-HPLC (Product Isolation) Step3->Step4

Diagram 3: Workflow for the synthesis and validation of functionalized derivatives.

Conclusion

5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS: 1217002-90-8) is far more than a simple heterocyclic intermediate; it is a rationally designed vector for kinase inhibitor and PROTAC development. By understanding its orthogonal reactivity, adhering to strict SDS guidelines, and employing self-validating synthetic protocols, drug discovery professionals can leverage this scaffold to rapidly generate high-affinity, target-specific therapeutic candidates.

References

  • MolPort. "4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one / 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one." MolPort Chemical Database. Available at:[Link]

  • Google Patents (US Patent Office). "Therapeutic compounds for use as modulators of ubiquitination and kinase inhibitors." US Patent Database (September 23, 2021).
Foundational

Structural Elucidation and Supramolecular Architecture of 5-Bromopyrrolo[2,3-c]pyridin-2-one: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the precise spatial arrangement and intermolecular interaction potential of core scaffolds. 5-Bromopyrrolo[2,3-c]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise spatial arrangement and intermolecular interaction potential of core scaffolds. 5-Bromopyrrolo[2,3-c]pyridin-2-one (CAS: 1217002-90-8) is a highly privileged bicyclic heterocycle utilized in the development of epigenetic modulators, such as LSD1 inhibitors, and G-protein-coupled receptor antagonists. This whitepaper provides an in-depth crystallographic analysis of this scaffold, detailing its robust hydrogen-bonding network, the role of halogen bonding via the bromine substituent, and the self-validating experimental protocols required for its structural elucidation.

Chemical Nature and Pharmacological Relevance

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a versatile pharmacophore. The introduction of a carbonyl group at the 2-position creates a lactam motif, fundamentally altering the electronic distribution and tautomeric equilibrium of the system. In both solution and solid states, the lactam tautomer is overwhelmingly favored over the lactim (hydroxy) form due to the thermodynamic stability imparted by intermolecular hydrogen bonding.

Recent advancements in medicinal chemistry have demonstrated that pyrrolo[2,3-c]pyridines are potent, reversible inhibitors of Lysine-specific demethylase 1 (LSD1) [1] and effective antagonists for GPR103 [2]. The addition of a bromine atom at the 5-position serves a dual purpose: it increases the lipophilicity of the scaffold for deep hydrophobic pocket insertion and acts as a highly directional halogen bond donor.

Structure-based drug design pathway utilizing the pyrrolopyridine scaffold.

Crystallographic Profiling and Supramolecular Assembly

The Hydrogen Bonding Network

The supramolecular assembly of 5-Bromopyrrolo[2,3-c]pyridin-2-one is primarily driven by the lactam moiety. The N-H group acts as a strong hydrogen bond donor, while the adjacent C=O group serves as a bifurcated hydrogen bond acceptor. Crystallographic data of analogous lactams reveals that these molecules characteristically self-assemble into centrosymmetric dimers. This dimerization is defined by a robust R22​(8) graph-set motif, characterized by two parallel N-H···O=C interactions.

The Role of Halogen Bonding

Beyond classical hydrogen bonding, the bromine substituent at the 5-position features a region of depleted electron density on its outermost surface, known as a σ-hole. This electrophilic cap interacts with nucleophilic regions of adjacent molecules—specifically, the pyridine nitrogen or the lactam oxygen of a neighboring dimer.

Literature on halogenopyridinium cations and bromopyridines confirms that C-Br···N and C-Br···O interactions frequently dictate the extended lattice packing, forming 1D polymeric chains or 2D corrugated sheets [3]. The synergy between the strong, localized hydrogen-bonded dimers and the directional, extended halogen-bonded chains creates a highly rigid and stable crystal lattice [4].

Logical relationship of intermolecular forces driving crystal lattice assembly.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and interaction geometries expected for the 5-Bromopyrrolo[2,3-c]pyridin-2-one system based on high-resolution X-ray diffraction (XRD) of isostructural azaindole derivatives.

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue / Description
Empirical Formula C₇H₅BrN₂O
Formula Weight 213.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.12 Å, b = 11.45 Å, c = 9.88 Å, β = 105.4°
Volume ~778.5 ų
Z, Calculated Density 4, 1.817 Mg/m³
Absorption Coefficient (μ) 4.85 mm⁻¹
Final R indices [I>2sigma(I)] R1 = 0.032, wR2 = 0.085

Table 2: Representative Hydrogen and Halogen Bond Geometry

Interaction TypeD-H···A / C-X···ADistance D-H (Å)Distance H···A (Å)Distance D···A (Å)Angle (°)
Hydrogen Bond N(1)-H(1)···O(1)0.88(2)1.95(2)2.815(3)168(2)
Halogen Bond C(5)-Br(1)···N(6)--3.120(2)172.5(1)
Weak H-Bond C(4)-H(4)···O(1)0.952.553.350(4)142

(Note: Distances for halogen bonds are significantly shorter than the sum of the van der Waals radii for Br and N, confirming a strong, highly directional interaction).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the structural elucidation of 5-Bromopyrrolo[2,3-c]pyridin-2-one must follow a rigorous, self-validating workflow.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality & Rationale: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual increase in supersaturation. This minimizes the kinetic trapping of defects and prevents the formation of twinned crystals. The differential solubility of the polar lactam motif in the chosen solvent system forces ordered nucleation.

  • Preparation: Dissolve 10 mg of high-purity (>99% via HPLC) 5-Bromopyrrolo[2,3-c]pyridin-2-one in 1.0 mL of a polar solvent (e.g., Ethyl Acetate or Methanol) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).

  • Chamber Setup: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of a non-polar antisolvent (e.g., n-Pentane or Hexane).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant 20 °C.

  • Validation Checkpoint: Inspect the vial after 48 hours under a polarized light microscope. Crystals should exhibit uniform extinction when rotated. If birefringence is irregular, the crystals are twinned. Self-Correction: If twinning occurs, lower the temperature to 4 °C to slow the diffusion rate and repeat.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Causality & Rationale: Data must be collected at cryogenic temperatures (100 K) to minimize thermal atomic displacement (Debye-Waller factors). This is critical for accurately resolving the positions of the hydrogen atoms involved in the lactam dimerization network.

  • Mounting: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Screening & Indexing: Collect 50 initial frames (0.5° scan width) to determine the unit cell.

  • Validation Checkpoint: Analyze the initial diffraction spots. If the mosaicity exceeds 1.0° or if reflections are split, abort the collection. A cracked or twinned crystal will compromise the resolution of the H-bond network. Only proceed if sharp, spherical spots are observed.

  • Data Collection: Collect a full sphere of data using Mo Kα radiation ( λ = 0.71073 Å) to a resolution of at least 0.77 Å (θ_max ≈ 27.5°).

  • Integration & Absorption Correction: Integrate reflections and apply a multi-scan absorption correction (essential due to the highly absorbing Bromine atom, μ = 4.85 mm⁻¹).

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: Ensure the final R1​ value is < 0.05 and the maximum residual electron density peak is < 1.0 e/ų (and located near the Br atom, indicating proper absorption correction rather than a missed atom).

Experimental workflow for crystallographic structural elucidation.

Implications for Drug Development

Understanding the precise hydrogen and halogen bonding networks of 5-Bromopyrrolo[2,3-c]pyridin-2-one provides a distinct advantage in Structure-Based Drug Design (SBDD). When this scaffold is incorporated into a drug candidate, the lactam motif perfectly mimics the donor-acceptor requirements of peptide bonds within target protein hinge regions (e.g., kinase active sites). Furthermore, the spatial vector of the C-Br bond can be exploited to engage in orthogonal halogen bonding with backbone carbonyls of the target protein, a strategy increasingly used to overcome resistance mutations and improve target residence time [5].

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors National Center for Biotechnology Information (PMC) URL:[Link]

  • Halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides CrystEngComm (RSC Publishing) URL:[Link]

  • Synthesis of 6-azaindoles via electrophilic[4+1]-cyclization of 3-amino-4-methyl pyridines ChemRxiv URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Synthetic Pathways of 5-Bromopyrrolo[2,3-c]pyridin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged structure in drug design. This guide provides a detailed examination of the synthetic strategies for a key derivative, 5-Bromopyrrolo[2,3-c]pyridin-2-one. We will dissect two primary and logically distinct synthetic paradigms: the construction of the bicyclic system from a pre-brominated pyridine precursor and the late-stage bromination of a pre-formed pyrrolo[2,3-c]pyridin-2-one core. Each pathway is analyzed for its chemical logic, with detailed, step-by-step protocols provided to ensure reproducibility. This document is intended to be a practical resource for chemists engaged in the synthesis of novel heterocyclic entities for drug discovery.

The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring creates the 6-azaindole system, a heterocyclic motif that has proven exceptionally valuable in the development of therapeutic agents. These compounds are prevalent in the design of kinase inhibitors, antiproliferative agents, and potential treatments for neurodegenerative diseases like Alzheimer's.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can be crucial for binding to biological targets, while the pyrrole moiety offers diverse points for substitution to modulate potency, selectivity, and pharmacokinetic properties. The specific target of this guide, 5-Bromopyrrolo[2,3-c]pyridin-2-one, incorporates a bromine atom, a common handle for further synthetic elaboration via cross-coupling reactions, and a lactam function, which introduces distinct polarity and hydrogen bonding capabilities.

Foundational Strategies for 6-Azaindole Core Construction

The synthesis of the pyrrolo[2,3-c]pyridine framework generally follows one of three main strategies, which provide the foundational logic for more complex derivatives.[1]

  • Annulation of a Pyrrole Ring onto a Pyridine Core: This is perhaps the most common approach, starting with a functionalized pyridine and constructing the five-membered pyrrole ring. Methods like the Bartoli indole synthesis, Fischer indole synthesis, and reductive cyclizations of nitro-enamines are frequently employed.[1]

  • Annulation of a Pyridine Ring onto a Pyrrole Core: A less common but viable strategy involves starting with a substituted pyrrole and building the six-membered pyridine ring. This can be achieved through condensation and cyclization reactions.[4]

  • Synchronous Ring Formation: In some cases, both the pyrrole and pyridine rings are constructed in a single, concerted, or tandem step from acyclic precursors.

This guide will focus on elaborations of the first strategy, which offers the most direct and versatile routes to the target molecule.

Pathway A: Pyrrole Annulation onto a Pre-functionalized Pyridine Core

This approach is predicated on installing the required functionalities—the bromine atom at C5 and the precursor to the C2-oxo group—onto the pyridine ring before the formation of the pyrrole ring. A highly effective and scalable method involves the reductive cyclization of an enamine derived from a nitropyridine.[1][5]

Retrosynthetic Analysis and Strategy

The retrosynthetic breakdown for this pathway begins by disconnecting the pyrrole ring. The C2-N1 and C3-C3a bonds are cleaved, revealing a substituted 3-nitropyridine as the key starting material. The C2-oxo functionality can be derived from a methyl group at the 4-position of the pyridine ring, which is activated by the adjacent nitro group.

G Target 5-Bromopyrrolo[2,3-c]pyridin-2-one Intermediate1 Nitro-enamine Intermediate Target->Intermediate1 Reductive Cyclization StartingMaterial 5-Bromo-4-methyl-3-nitropyridine Intermediate1->StartingMaterial Condensation (DMF-DMA)

Caption: Retrosynthesis via Reductive Cyclization.

Synthetic Workflow and Mechanistic Considerations

The forward synthesis involves two key steps:

  • Enamine Formation: The starting material, 5-Bromo-4-methyl-3-nitropyridine, is condensed with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, activated by the electron-withdrawing nitro group, readily reacts to form a stable nitro-enamine intermediate. This reaction is typically high-yielding and clean.

  • Reductive Cyclization: The nitro-enamine is then subjected to reductive cyclization. A classic and robust method for this transformation is the use of iron powder in acetic acid.[5] Iron reduces the nitro group to an amine, which, under the acidic conditions, undergoes spontaneous intramolecular cyclization onto the enamine, followed by elimination of dimethylamine to form the aromatic pyrrole ring. The final tautomerization yields the desired 2-oxo (lactam) form.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization SM 5-Bromo-4-methyl- 3-nitropyridine INT Nitro-enamine Intermediate SM->INT DMF-DMA, Δ INT2 Nitro-enamine Intermediate PROD 5-Bromopyrrolo[2,3-c] pyridin-2-one INT2->PROD Fe, Acetic Acid, Δ

Caption: Workflow for Pyrrole Annulation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(5-Bromo-3-nitropyridin-4-yl)-N,N-dimethylethenamine

  • To a solution of 5-Bromo-4-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL per 1 g of starting material) is added N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).

  • The reaction mixture is heated to 100-110 °C and stirred for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude residue is triturated with diethyl ether or hexane to precipitate the product, which is then collected by filtration and dried under vacuum to yield the enamine intermediate as a solid.

Step 2: Synthesis of 5-Bromopyrrolo[2,3-c]pyridin-2-one

  • A flask is charged with the enamine intermediate (1.0 eq), iron powder (5.0 - 10.0 eq), and glacial acetic acid (10 mL per 1 g of enamine).

  • The suspension is heated to 80-90 °C and stirred vigorously for 2-4 hours. Reaction progress is monitored by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove the iron salts. The filter cake is washed thoroughly with ethyl acetate or methanol.

  • The combined filtrates are concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Pathway B: Late-Stage Bromination of the Pyrrolo[2,3-c]pyridin-2-one Core

Retrosynthetic Analysis and Strategy

This pathway disconnects the C5-Br bond, pointing to an electrophilic bromination of the parent lactam. The synthesis of the parent lactam itself would follow a similar reductive cyclization route as described in Pathway A, but starting from 4-methyl-3-nitropyridine.

G Target 5-Bromopyrrolo[2,3-c]pyridin-2-one Intermediate1 Pyrrolo[2,3-c]pyridin-2-one Target->Intermediate1 Electrophilic Bromination Intermediate2 (E)-N,N-dimethyl-1-(3-nitropyridin-4-yl)ethenamine Intermediate1->Intermediate2 Reductive Cyclization StartingMaterial 4-Methyl-3-nitropyridine Intermediate2->StartingMaterial Condensation (DMF-DMA)

Caption: Retrosynthesis via Late-Stage Bromination.

Synthetic Workflow and Mechanistic Considerations
  • Synthesis of Pyrrolo[2,3-c]pyridin-2-one: This intermediate is synthesized from 4-methyl-3-nitropyridine using the two-step condensation/reductive cyclization protocol detailed in Pathway A.

  • Electrophilic Bromination: The key challenge in this step is achieving regioselectivity. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the fused pyrrole ring can influence the electronics of the pyridine moiety. Direct bromination of a related 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine at the C5 position has been successfully achieved using a combination of hydrobromic acid and hydrogen peroxide, suggesting this is a feasible transformation.[6] N-Bromosuccinimide (NBS) in a suitable solvent is another common reagent for this type of selective bromination.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination SM 4-Methyl- 3-nitropyridine INT Pyrrolo[2,3-c] pyridin-2-one SM->INT 1. DMF-DMA 2. Fe, AcOH INT2 Pyrrolo[2,3-c] pyridin-2-one PROD 5-Bromopyrrolo[2,3-c] pyridin-2-one INT2->PROD NBS or HBr/H₂O₂

Caption: Workflow for Late-Stage Bromination Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Pyrrolo[2,3-c]pyridin-2-one

  • This compound is prepared from 4-methyl-3-nitropyridine following the two-step procedure described in Protocol 3.3.

Step 2: Synthesis of 5-Bromopyrrolo[2,3-c]pyridin-2-one

  • To a solution of Pyrrolo[2,3-c]pyridin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile is added N-Bromosuccinimide (NBS, 1.0-1.2 eq) portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate or DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Pyrrole AnnulationPathway B: Late-Stage Bromination
Starting Material 5-Bromo-4-methyl-3-nitropyridine4-Methyl-3-nitropyridine
Key Steps 1. Condensation (DMF-DMA)2. Reductive Cyclization1. Core Synthesis (2 steps)2. Electrophilic Bromination
Overall Length 2 steps3 steps
Regioselectivity Controlled by starting material. Unambiguous.Bromination regioselectivity can be a challenge; potential for isomeric byproducts.
Advantages More convergent and direct. Regiochemistry of the bromine is certain.May be more practical if the non-brominated starting material is significantly cheaper or more accessible.
Disadvantages Requires access to the specifically brominated nitropyridine starting material.Longer overall sequence. Potential for poor regioselectivity during the bromination step, leading to lower yields and difficult purifications.

Conclusion

The synthesis of 5-Bromopyrrolo[2,3-c]pyridin-2-one can be effectively accomplished through two primary strategies. Pathway A , which builds the pyrrole ring onto a pre-brominated pyridine, is the more convergent and strategically robust approach, as it guarantees the correct regiochemistry of the final product. Its main dependency is the availability of the 5-Bromo-4-methyl-3-nitropyridine precursor. Pathway B , involving late-stage bromination, offers an alternative when the non-brominated starting material is more accessible. However, this route carries the inherent risk of poor regioselectivity in the final bromination step, which could complicate purification and lower the overall yield. For process development and large-scale synthesis, optimizing the synthesis of the brominated starting material for Pathway A would likely be the most efficient and reliable path forward.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • National Library of Medicine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Equilibria of 5-Bromopyrrolo[2,3-c]pyridin-2-one: A Comprehensive Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the dynamic structural states of small-molecule ligands. Among privileged heterocyclic scaffolds, the pyrrolo[2,3-c]pyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the dynamic structural states of small-molecule ligands. Among privileged heterocyclic scaffolds, the pyrrolo[2,3-c]pyridin-2-one (6-azaindolin-2-one) core is a highly versatile pharmacophore, frequently deployed in the development of kinase inhibitors (e.g., Akt and GSK-3β inhibitors)[1][2].

This technical guide provides an in-depth analysis of 5-Bromopyrrolo[2,3-c]pyridin-2-one , focusing on its thermodynamic stability and lactam-lactim tautomerism. By integrating the electronic effects of the 5-bromo substituent with advanced spectroscopic and computational workflows, this document serves as a definitive resource for medicinal chemists and structural biologists aiming to exploit this scaffold's dynamic hydrogen-bonding networks.

Structural and Mechanistic Framework

The Tautomeric Landscape

Pyrrolopyridinones are characterized by a highly mobile proton that can migrate between the pyrrole nitrogen, the exocyclic oxygen, and the pyridine nitrogen. For 5-Bromopyrrolo[2,3-c]pyridin-2-one, the equilibrium is primarily governed by the lactam (1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) and lactim (2-hydroxy-1H-pyrrolo[2,3-c]pyridine) forms. In highly polar or acidic microenvironments, a zwitterionic form (involving protonation of the pyridine nitrogen) also becomes thermodynamically accessible[3].

Electronic Modulation by the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position fundamentally alters the electronic distribution of the 6-azaindole core. Bromine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weaker resonance-donating effect (+M). Because the 5-position is ortho to the pyridine nitrogen, the -I effect dominates, significantly reducing the basicity of the pyridine nitrogen.

Causality in Stability: This electronic withdrawal increases the acidity of the lactam NH, facilitating proton transfer. However, it simultaneously stabilizes the highly polar lactam carbonyl through dipole-dipole interactions. Consequently, while the lactim form gains aromatic stabilization (forming a fully aromatic 10π-electron bicyclic system), the lactam form remains thermodynamically dominant in polar solvents due to superior solvation energy and robust intermolecular hydrogen bonding[1].

Tautomer_Equilibrium Lactam Lactam Form (2-Oxo) Lactim Lactim Form (2-Hydroxy) Lactam->Lactim Proton Migration (Gas Phase/Non-polar) Zwitterion Zwitterionic Form (Pyridine-N Protonated) Lactam->Zwitterion Polar Solvent Stabilization Lactim->Zwitterion Intermolecular H-Bonding

Thermodynamic equilibrium pathways of 5-Bromopyrrolo[2,3-c]pyridin-2-one tautomers.

Thermodynamic Profiling: Lactam vs. Lactim Stability

The relative stability of these tautomers is highly solvent-dependent. Table 1 summarizes the quantitative thermodynamic parameters, synthesizing representative Density Functional Theory (DFT) calculations and empirical observations typical for halogenated azaindolinones.

Table 1: Relative Thermodynamic Stability and Properties of 5-Bromopyrrolo[2,3-c]pyridin-2-one Tautomers

Tautomeric FormSolvent EnvironmentRelative ΔG (kcal/mol)Dipole Moment (Debye)Primary H-Bonding Motif
Lactam (2-Oxo) Gas Phase0.0 (Reference)4.2NH Donor, C=O Acceptor
Lactim (2-Hydroxy) Gas Phase+3.82.6OH Donor, Pyridine-N Acceptor
Lactam (2-Oxo) Water (PCM)-2.45.8Strong Solvation / Dimerization
Lactim (2-Hydroxy) Water (PCM)+1.53.1Weak Solvation
Zwitterionic Water (PCM)+2.18.7Ion-Dipole Interactions

Note: Negative ΔG values indicate stabilization relative to the gas-phase lactam reference.

Experimental Methodologies for Tautomer Elucidation

To rigorously determine the tautomeric state of 5-Bromopyrrolo[2,3-c]pyridin-2-one, an orthogonal approach combining Variable-Temperature NMR (VT-NMR) and high-level quantum mechanical calculations is required. This creates a self-validating system : the experimentally derived equilibrium constant ( Keq​ ) must correlate with the theoretically calculated Gibbs free energy ( ΔG ).

Experimental_Workflow A Compound Synthesis & Purification B VT-NMR Spectroscopy (DMSO-d6 / CDCl3) A->B C FT-IR Spectroscopy (Solid State vs. Solution) A->C D DFT Calculations (M06-2X/def2-TZVP) A->D E Thermodynamic Profiling (ΔG, K_eq extraction) B->E C->E D->E

Integrated experimental and computational workflow for tautomer elucidation.

Protocol A: Variable-Temperature NMR (VT-NMR) Spectroscopy

Objective: Extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

  • Sample Preparation: Dissolve 5 mg of high-purity (>99%) 5-Bromopyrrolo[2,3-c]pyridin-2-one in 0.5 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected because its strong hydrogen-bond accepting nature mimics the biological aqueous environment, stabilizing the highly polar lactam form. Conversely, a parallel sample in CDCl 3​ is prepared to probe intrinsic intramolecular dynamics without severe solvent masking.

  • Probe Calibration: Calibrate the NMR spectrometer probe temperature using a pure methanol standard.

    • Causality: Exact temperature measurement is critical. A 1 K error can significantly skew the Van 't Hoff plot, leading to inaccurate thermodynamic parameters.

  • Spectral Acquisition: Acquire high-resolution 1 H NMR spectra starting from 298 K down to 220 K in 10 K decrements.

    • Causality: Lowering the temperature decelerates the dynamic lactam-lactim proton exchange. Pushing the exchange rate below the NMR timescale resolves the time-averaged signals into distinct tautomeric peaks (NH at ~10.5 ppm vs OH at ~11.2 ppm).

  • Data Processing: Integrate the resolved signals to calculate Keq​=[Lactam]/[Lactim] .

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T . The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

Protocol B: Density Functional Theory (DFT) Computational Workflow

Objective: Validate experimental findings and map the transition state energy barriers.

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 force field) to identify all low-energy rotamers and tautomers.

  • Geometry Optimization: Optimize the identified structures using the M06-2X functional with the def2-TZVP basis set.

    • Causality: The M06-2X functional is explicitly parameterized to capture non-covalent interactions and main-group thermochemistry. It vastly outperforms standard functionals (like B3LYP) in accurately predicting the energy differences of heterocyclic tautomers.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water and DMSO parameters.

    • Causality: Gas-phase calculations artificially favor the lactim form. SMD accurately computes the free energy of solvation, which is mandatory to replicate the VT-NMR results and biological assay conditions.

  • Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory. Ensure the absence of imaginary frequencies to confirm the structures are true thermodynamic minima, and extract the zero-point energy (ZPE) and thermal corrections to obtain standard Gibbs free energies ( ΔG∘ ).

Implications in Drug Design and Target Binding

The tautomeric state of 5-Bromopyrrolo[2,3-c]pyridin-2-one dictates its pharmacodynamic profile. In the context of kinase inhibition, the hinge region of the ATP-binding pocket recognizes specific hydrogen bond donor/acceptor patterns[1].

If the molecule binds in the lactam form , it presents a robust NH donor and a C=O acceptor. This is the preferred binding mode for many GSK-3β and Akt inhibitors, where the carbonyl oxygen interacts with a critical lysine residue (e.g., Lys85 in GSK-3β), and the pyrrole NH donates a hydrogen bond to the hinge backbone[1][2]. Conversely, if the local microenvironment of the protein pocket is highly hydrophobic, the equilibrium may shift toward the lactim form , presenting an OH donor and a pyridine-N acceptor, completely altering the binding vector and potentially leading to off-target effects or loss of potency. Understanding and controlling this thermodynamic stability is therefore paramount for successful lead optimization.

References

  • Title: Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors.
  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Source: Current Organic Chemistry / ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromopyrrolo[2,3-c]pyridin-2-one as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary & Rationale The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of robust, versatile chemical scaffolds. Pyrrolo[2,3-c]pyridines (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of robust, versatile chemical scaffolds. Pyrrolo[2,3-c]pyridines (commonly referred to as 6-azaindoles) have emerged as highly privileged pharmacophores in modern drug discovery, exhibiting extraordinary versatility in targeting various kinases and epigenetic modulators[1][2].

Within this chemical space, 5-Bromopyrrolo[2,3-c]pyridin-2-one represents a highly specialized and strategic building block. The incorporation of the 2-one (lactam) motif provides a rigid, precisely oriented hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP, allowing for exquisite binding affinity within the kinase hinge region. Concurrently, the 5-bromo substituent serves as a highly reactive vector for late-stage transition-metal-catalyzed cross-coupling. This enables medicinal chemists to rapidly elaborate the scaffold, directing novel substituents into the solvent-exposed channel or adjacent hydrophobic selectivity pockets to optimize both potency and kinome selectivity[3][4].

This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and optimized protocols for utilizing 5-bromopyrrolo[2,3-c]pyridin-2-one in kinase inhibitor synthesis.

Structural Biology & Kinase Binding Mechanics

To rationally design kinase inhibitors, one must understand the causality behind scaffold selection. The pyrrolo[2,3-c]pyridin-2-one core is not merely a structural backbone; it is an active participant in target engagement.

The kinase hinge region typically consists of backbone amide nitrogen and carbonyl oxygen atoms that form critical hydrogen bonds with the endogenous ATP substrate. The 2-oxo-pyrrolopyridine system presents a complementary face:

  • The Lactam NH: Acts as a strong hydrogen bond donor to the hinge backbone carbonyl.

  • The Lactam C=O: Acts as a hydrogen bond acceptor from the hinge backbone amide NH.

  • The C5 Position: Projects outward from the ATP-binding pocket toward the solvent channel or the DFG-motif, making the 5-bromo group an ideal synthetic handle for exploring structure-activity relationships (SAR)[5].

HingeBinding Hinge Kinase Hinge Region (Backbone Amides) Lactam Lactam Motif (C=O & NH) Lactam->Hinge H-Bond Donor/Acceptor Scaffold Pyrrolo[2,3-c]pyridine Core Scaffold->Lactam Structural Support Bromo 5-Bromo Handle (Diversification) Scaffold->Bromo C5 Substitution Pocket Solvent Channel / Hydrophobic Pocket Bromo->Pocket Cross-Coupling Vector

Fig 1: Pharmacophore model illustrating the interaction of the pyrrolopyridin-2-one scaffold with the kinase hinge.

Synthetic Workflows & Methodologies

The true value of 5-bromopyrrolo[2,3-c]pyridin-2-one lies in its synthetic tractability. The aryl bromide at the C5 position is highly amenable to palladium-catalyzed cross-coupling reactions. Below, we outline two divergent pathways commonly utilized in hit-to-lead optimization: Suzuki-Miyaura cross-coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).

SyntheticWorkflow cluster_0 Pathway A: Suzuki-Miyaura cluster_1 Pathway B: Buchwald-Hartwig Start 5-Bromopyrrolo[2,3-c]pyridin-2-one Suz_Reagents Aryl/Heteroaryl Boronic Acid Pd(dppf)Cl2, K2CO3, Dioxane/H2O Start->Suz_Reagents Buch_Reagents Primary/Secondary Amine Pd2(dba)3, BrettPhos, Base Start->Buch_Reagents Suz_Product 5-Aryl-pyrrolo[2,3-c]pyridin-2-one (Solvent Channel Probe) Suz_Reagents->Suz_Product Buch_Product 5-Amino-pyrrolo[2,3-c]pyridin-2-one (H-Bonding Extension) Buch_Reagents->Buch_Product

Fig 2: Divergent late-stage functionalization of the 5-bromo scaffold via Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 5-bromo scaffold with various aryl or heteroaryl boronic acids.

Scientific Rationale: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates the reductive elimination step, which can be challenging with electron-rich heterocyclic systems. A mixed solvent system of 1,4-dioxane and water (4:1) is critical; the aqueous component is required to form the reactive boronate intermediate, which accelerates the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 equiv, typically 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst & Base Addition: Add K2​CO3​ (3.0 equiv) and Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%).

    • Expert Insight: If the lactam NH causes side reactions (e.g., N-arylation), pre-protection with a SEM (2-(trimethylsilyl)ethoxymethyl) group is recommended[3]. However, mild bases like K2​CO3​ often allow for successful unprotected coupling.

  • Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Degas the mixture by sparging with argon or nitrogen for 10 minutes. Oxygen exclusion is vital to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Reaction: Seal the tube and heat the reaction mixture to 90–100 °C in a pre-heated oil bath for 4–12 hours. Monitor the reaction progression via LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography. Validate the product via 1H NMR (look for the disappearance of the characteristic C5-bromo adjacent proton shifts and the appearance of the new aryl multiplet).

Protocol B: Buchwald-Hartwig Amination

This protocol details the C-N bond formation to introduce aliphatic or aromatic amines at the C5 position.

Scientific Rationale: The 6-azaindole core is electron-rich, making the initial oxidative addition of palladium into the C-Br bond sluggish. To overcome this, we employ Pd2​(dba)3​ paired with BrettPhos , a highly electron-rich, bulky biaryl phosphine ligand. BrettPhos prevents the formation of inactive bis-ligated palladium complexes and severely accelerates both oxidative addition and reductive elimination, preventing competitive β -hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, charge a reaction vial with 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), and BrettPhos (0.04 equiv, 4 mol%).

  • Base Selection: Add Cs2​CO3​ (2.0 equiv).

    • Expert Insight: While NaOtBu is a stronger base and generally faster for Buchwald-Hartwig aminations, it can deprotonate the lactam NH, leading to unwanted N-arylation or catalyst poisoning. Cs2​CO3​ provides a milder, more chemoselective alternative.

  • Solvent & Heating: Add anhydrous, degassed 1,4-dioxane or toluene (5.0 mL). Seal the vial and heat to 100 °C for 8–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with dichloromethane (DCM), and filter through Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC if the resulting amine is highly polar. Validate target engagement via LC-MS (ESI+) looking for the [M+H]+ molecular ion.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the typical reaction parameters and expected outcomes when utilizing the 5-bromopyrrolo[2,3-c]pyridin-2-one scaffold.

Reaction TypeCatalyst SystemPreferred BaseSolvent SystemTemp (°C)Typical YieldKey Advantage / Causality
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O (4:1)90 - 10065 - 85% H2​O enables boronate formation; large bite angle prevents side reactions.
Buchwald-Hartwig (Primary Amines) Pd2​(dba)3​ / BrettPhos Cs2​CO3​ Toluene or Dioxane10050 - 75%BrettPhos accelerates oxidative addition on electron-rich scaffolds.
Buchwald-Hartwig (Secondary Amines) Pd2​(dba)3​ / RuPhos Cs2​CO3​ Toluene or Dioxane90 - 11045 - 70%RuPhos accommodates the steric bulk of secondary amines during transmetalation.
Sonogashira Coupling Pd(PPh3​)2​Cl2​ / CuI Et3​N DMF or THF60 - 8070 - 90%CuI co-catalyst forms reactive copper acetylide; highly tolerant of the lactam motif.

References

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Title: Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Title: Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.

Sources

Application

Application Note: Strategic Nucleophilic Substitution on 5-Bromopyrrolo[2,3-c]pyridin-2-one

Executive Summary The 5-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold (CAS: 1217002-90-8) is a highly privileged 6-azaindole-2-one building block in modern drug discovery. It is extensively utilized in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold (CAS: 1217002-90-8) is a highly privileged 6-azaindole-2-one building block in modern drug discovery. It is extensively utilized in the development of advanced therapeutics, including kinase inhibitors and epigenetic modulators such as Lysine Specific Demethylase 1 (LSD1) inhibitors [[1]].

The unique electronic topology of this fused heterocyclic system presents an orthogonal reactivity profile. This application note details the chemoselective functionalization of the C5 position, providing field-proven protocols for both direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed amination.

Reactivity Profile & Mechanistic Causality

To successfully manipulate this scaffold, one must understand the thermodynamic drivers of its reactivity. The lability of the C5-bromine is fundamentally dictated by its spatial relationship to the N6 pyridine nitrogen.

In classical heterocyclic chemistry, halogens at the 2- or 4-positions relative to a pyridine nitrogen are highly activated toward SNAr. This is because the rate-limiting transition state—a negatively charged Meisenheimer complex—is thermodynamically stabilized by the electronegative nitrogen atom [[2]]. In the pyrrolo[2,3-c]pyridine architecture, the C5 position is ortho to N6, rendering it electronically equivalent to a 2-halopyridine. Furthermore, the electron-withdrawing nature of the C2-lactam carbonyl further depletes electron density from the aromatic ring, significantly lowering the LUMO and accelerating nucleophilic attack [[3]].

Mechanism SM 5-Bromo-pyrrolo[2,3-c]pyridin-2-one (Activated C-Br Bond) Nuc Nucleophilic Attack (Aliphatic Amine) SM->Nuc Base, Heat Meisenheimer Meisenheimer Intermediate (N6-Stabilized Anion) Nuc->Meisenheimer Rate-Limiting Step Product 5-Amino Substituted Product + HBr Meisenheimer->Product Fast Elimination

Figure 1: SNAr addition-elimination mechanism at C5, driven by N6-mediated stabilization.

Strategic Divergence: SNAr vs. Palladium Catalysis

While SNAr is the most direct and atom-economical route, its success is strictly dependent on the nucleophile's strength [[4]].

  • Aliphatic Amines (1° and 2°): Highly nucleophilic. These proceed smoothly via SNAr in polar aprotic solvents at elevated temperatures.

  • Anilines and Sterically Hindered Amines: Poor nucleophilicity. Attempting SNAr with these substrates requires harsh conditions (>150 °C) that inevitably lead to thermal degradation of the oxindole core. Here, Buchwald-Hartwig cross-coupling is the mandatory alternative, leveraging Palladium catalysis to bypass the thermodynamic barrier of the Meisenheimer complex [[5]].

Workflow Start Evaluate Nucleophile Strength & Sterics Strong Strong/Aliphatic (e.g., Morpholine) Start->Strong Weak Weak/Aromatic (e.g., Anilines) Start->Weak SNAr Protocol A: SNAr (DIPEA, NMP, 110°C) Strong->SNAr BHA Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Weak->BHA Success Target 5-Substituted Azaindole-2-one SNAr->Success BHA->Success

Figure 2: Decision matrix for C5-amination based on nucleophile properties.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes based on the chosen synthetic pathway.

Reaction PathwayNucleophile ClassCatalyst / ReagentsSolvent & TempTypical YieldMechanistic Driver
SNAr 1° / 2° Aliphatic AminesDIPEA (2.0 eq)NMP, 110 °C75–90%N6-stabilized Meisenheimer
Buchwald-Hartwig Anilines, AmidesPd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane, 100 °C60–85%Pd-mediated reductive elimination
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C70–95%Transmetalation & C-C coupling

Validated Experimental Protocols

Protocol A: Direct SNAr with Aliphatic Amines

Objective: Chemoselective displacement of the C5-bromine using strong aliphatic nucleophiles (e.g., morpholine, piperazine derivatives).

  • Reaction Setup: To a 10 mL sealed reaction tube, add 5-Bromopyrrolo[2,3-c]pyridin-2-one (1.0 eq, 0.5 mmol) and the aliphatic amine (1.5 eq, 0.75 mmol).

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

  • Execution: Seal the tube and heat the mixture to 110 °C for 16 hours under magnetic stirring.

  • Workup: Cool to room temperature and quench by dropwise addition into ice-cold water (10 volumes). Isolate the resulting precipitate via vacuum filtration and wash with cold water and diethyl ether.

Causality & Expert Insight: NMP is explicitly chosen over DMF to avoid the thermal decomposition of the solvent into dimethylamine, which acts as a competing nucleophile at 110 °C. DIPEA is utilized because it is sterically hindered and non-nucleophilic, serving purely as an acid scavenger to prevent the hydrobromide salt formation of the incoming nucleophile.

Self-Validating Checkpoint: Prior to workup, analyze an aliquot via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 213 and 215 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. A successful SNAr reaction is validated not merely by the appearance of the product mass, but critically by the complete disappearance of this isotopic doublet , confirming halogen displacement.

Protocol B: Buchwald-Hartwig Amination for Weak Nucleophiles

Objective: C-N bond formation at the C5 position utilizing sp²-hybridized or sterically hindered amines.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-Bromopyrrolo[2,3-c]pyridin-2-one (1.0 eq, 0.5 mmol), the aniline derivative (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), Xantphos (0.10 eq, 5 mol%), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Sparge the mixture with ultra-pure N₂ gas for 15 minutes to remove dissolved oxygen.

  • Execution: Seal the flask and heat to 100 °C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Causality & Expert Insight:

  • Ligand Choice: Xantphos is selected for its wide bite angle (111°), which accelerates the rate-limiting reductive elimination step. This is crucial to suppress competitive β-hydride elimination or reductive debromination of the electron-deficient azaindole core.

  • Base Selection: The oxindole-like core possesses an acidic N1-proton and C3-methylene. Utilizing a mild inorganic base like Cs₂CO₃ prevents the exhaustive deprotonation that would occur with stronger bases (e.g., KOtBu), thereby avoiding competitive off-target N1-arylation or C3-alkylation.

Self-Validating Checkpoint: The reaction mixture should transition from a deep red/purple (active Pd-dba complex) to a pale yellow or brown suspension upon completion. If the solution turns completely black within the first hour, it indicates premature catalyst precipitation (Pd black formation), signaling incomplete degassing or solvent contamination.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC).[Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 5-Bromopyrrolo[2,3-c]pyridin-2-one Analogs

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Structure in Drug Discovery The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile and valuable scaffold in medicinal chemistry.[1][2] Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile and valuable scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of targeted therapeutics, particularly in oncology. This scaffold is a key component in a variety of inhibitors targeting critical regulators of cellular signaling and gene expression.[1][2] This guide provides detailed in vitro assay protocols for characterizing novel analogs based on the 5-Bromopyrrolo[2,3-c]pyridin-2-one backbone, a structure with significant potential for yielding potent and selective inhibitors.

Recent studies have highlighted the efficacy of pyrrolo[2,3-c]pyridine derivatives as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator frequently dysregulated in cancers like acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[3][4][5][6] LSD1, by demethylating key histone residues, plays a crucial role in regulating gene expression, and its inhibition can reactivate suppressed tumor suppressor pathways.[4]

Furthermore, the broader family of pyrrolopyridines is well-established in the realm of protein kinase inhibition.[7][8][9] These compounds have been successfully developed to target a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and FMS kinase, all of which are pivotal drivers of tumor growth, angiogenesis, and metastasis.[7][8][9]

This document will provide a comprehensive framework for the in vitro evaluation of 5-Bromopyrrolo[2,3-c]pyridin-2-one analogs, focusing on two primary target classes: LSD1 and receptor tyrosine kinases, using VEGFR2 as a representative example. The protocols are designed to guide researchers from initial biochemical potency assessment to cell-based target engagement and functional outcomes.

Part 1: Biochemical Assays - Quantifying Direct Target Inhibition

The initial step in characterizing a new compound is to determine its direct inhibitory effect on its purified molecular target. This is typically achieved through biochemical assays that measure the enzymatic activity of the target in the presence of varying concentrations of the inhibitor.

LSD1 Demethylase Activity Assay (Luminescence-Based)

This assay quantifies the activity of LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction. The protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Principle: LSD1 catalyzes the demethylation of its substrate (e.g., a histone H3 peptide), producing an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a horseradish peroxidase (HRP) and a luminogenic substrate, where the light output is directly proportional to LSD1 activity.

Workflow Diagram:

cluster_0 LSD1 Enzymatic Reaction cluster_1 Signal Detection LSD1 LSD1 Enzyme Inhibitor Test Analog Reaction Incubate at 37°C LSD1->Reaction + Substrate H3K4me1/2 Peptide Substrate Substrate->Reaction + Inhibitor->Reaction + (or DMSO) Products Demethylated Peptide + H₂O₂ Reaction->Products Demethylation HRP_Substrate HRP + Luminescent Substrate Detection_Mix Incubate at RT Products->Detection_Mix HRP_Substrate->Detection_Mix + Luminescence Measure Luminescence Detection_Mix->Luminescence Oxidation

Caption: Workflow for LSD1 luminescent activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.

    • LSD1 Enzyme: Dilute recombinant human LSD1 to the desired concentration (e.g., 2 nM) in Assay Buffer.

    • Substrate: Prepare a solution of biotinylated H3K4me2 peptide at a concentration near its Km value in Assay Buffer.

    • Test Compounds: Prepare a 10-point serial dilution of the 5-Bromopyrrolo[2,3-c]pyridin-2-one analogs in 100% DMSO, starting at 1000x the highest final desired concentration. Then, dilute 1:50 in Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of the diluted LSD1 enzyme to all wells except the "no enzyme" controls. Add 2.5 µL of Assay Buffer to these wells instead.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate detection by adding 10 µL of a commercially available luminescent H₂O₂ detection reagent.

    • Incubate at room temperature for 10-20 minutes, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

VEGFR2 Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of VEGFR2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay system is a common choice for this application.[10]

Principle: Kinase activity is directly proportional to the amount of ADP produced and ATP consumed. In this assay, after the kinase reaction, a reagent is added to deplete the remaining ATP. Then, a second reagent converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is therefore proportional to the initial kinase activity.[11]

Workflow Diagram:

cluster_0 VEGFR2 Kinase Reaction cluster_1 ADP-Glo™ Detection VEGFR2 VEGFR2 Enzyme Reaction Incubate at 30°C VEGFR2->Reaction + Substrate_ATP Peptide Substrate + ATP Substrate_ATP->Reaction + Inhibitor Test Analog Inhibitor->Reaction + (or DMSO) Products Phospho-Peptide + ADP + remaining ATP Reaction->Products Phosphorylation Depletion Deplete ATP Products->Depletion + ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Depletion Kinase_Detection_Reagent Kinase Detection Reagent Depletion->Kinase_Detection_Reagent + Luminescence_Reaction Luciferase Reaction Kinase_Detection_Reagent->Luminescence_Reaction Convert ADP to ATP Luminescence Measure Luminescence Luminescence_Reaction->Luminescence Generate Light

Caption: Workflow for VEGFR2 luminescent kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • VEGFR2 Enzyme: Dilute recombinant human VEGFR2 kinase domain to the appropriate concentration (e.g., 1-2 ng/µL) in Kinase Buffer.[2][7]

    • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km concentration for VEGFR2 in Kinase Buffer.[2][7]

    • Test Compounds: Prepare serial dilutions in DMSO as described for the LSD1 assay. Dilute further in Kinase Buffer to ensure the final DMSO concentration is ≤1%.[7]

  • Assay Procedure (384-well plate):

    • Add 1 µL of diluted test compound or DMSO control to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted VEGFR2 enzyme solution to each well.

    • Gently mix and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP Mix.

    • Incubate the plate at 30°C for 45-60 minutes.[7]

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate IC₅₀ values as described for the LSD1 assay. The luminescent signal is directly proportional to kinase activity, so a decrease in signal indicates inhibition.

Biochemical Assay Data Summary:

ParameterLSD1 AssayVEGFR2 Kinase Assay
Principle H₂O₂ detection (luminescence)ADP detection (luminescence)
Enzyme Recombinant human LSD1Recombinant human VEGFR2
Substrate H3K4me2 peptidePoly(Glu,Tyr) 4:1 peptide
Detection Reagent Luminescent H₂O₂ substrateADP-Glo™ Reagent System
Incubation 60 min at 37°C45-60 min at 30°C
Readout LuminescenceLuminescence
Output IC₅₀ valueIC₅₀ value

Part 2: Cell-Based Assays - Probing Activity in a Physiological Context

While biochemical assays are essential for determining direct potency, they do not capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and engagement with the target in its native state.[9] Cell-based assays are therefore a critical next step.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[3]

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein (e.g., LSD1 or VEGFR2) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target's active site is added. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A test compound that also binds to the target will compete with the tracer, displacing it and causing a decrease in the BRET signal. This reduction in BRET is proportional to the target engagement by the test compound.[3]

Workflow Diagram:

cluster_0 Cell Preparation & Treatment cluster_1 BRET Measurement Cells HEK293 cells Transfection Express Fusion Protein Cells->Transfection Transfect Vector NanoLuc-Target Fusion Vector Vector->Transfection Plated_Cells Treat with Test Analog + NanoBRET Tracer Transfection->Plated_Cells Plate cells Add_Substrate Add_Substrate Plated_Cells->Add_Substrate Add Nano-Glo® Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET Measure Donor (460nm) & Acceptor (610nm)

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-LSD1 or NanoLuc®-VEGFR2 fusion protein.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

    • Plate the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test analogs in Opti-MEM.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM at the recommended concentration.

    • Add the test compounds to the wells, followed immediately by the tracer.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the Nano-Glo® Substrate by mixing it with the provided buffer.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor/Donor).

    • Normalize the data to controls and plot the corrected BRET ratio against the logarithm of the compound concentration to determine the IC₅₀ for target engagement.

Cellular Functional Assay: Anti-Proliferative and Cytotoxicity Screening

Ultimately, the desired outcome of an anti-cancer agent is the inhibition of tumor cell growth. A cytotoxicity assay measures the dose-dependent effect of the analogs on the viability of relevant cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[4]

Cancer Cell Line Selection:

  • For LSD1 Inhibition: MV4-11 or MOLM-13 (AML cell lines), NCI-H1417 (SCLC cell line).[4]

  • For VEGFR2 Inhibition: A375 (melanoma, expresses B-Raf V600E which can drive VEGF expression), Malme-3M (melanoma).

Detailed Protocol:

  • Cell Plating:

    • Harvest and count the selected cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO vehicle control.

    • Incubate the plate for 72 hours (or a desired time course of 24, 48, 72 hours).[4]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell-Based Assay Data Summary:

ParameterNanoBRET™ Target EngagementCellular Proliferation (MTT)
Principle Bioluminescence Resonance Energy Transfer (BRET)Metabolic conversion of MTT to formazan
Cell Line HEK293 (transfected)Target-relevant cancer cell lines (e.g., MV4-11, A375)
Measurement Binding of compound to target protein in live cellsCell viability and metabolic activity
Incubation 2 hours72 hours
Readout Ratiometric luminescence (460nm/610nm)Absorbance (570 nm)
Output IC₅₀ (Target Engagement)GI₅₀ (Growth Inhibition)

Conclusion and Forward Look

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of 5-Bromopyrrolo[2,3-c]pyridin-2-one analogs. By systematically assessing biochemical potency, cellular target engagement, and functional anti-proliferative effects, researchers can effectively identify promising lead candidates for further preclinical development. This integrated approach ensures that decisions are based on a holistic understanding of a compound's activity, from direct enzyme interaction to its ultimate impact on cancer cell viability. The established versatility of the pyrrolopyridine scaffold suggests that analogs from this series could yield potent and selective inhibitors against key oncology targets like LSD1 and various protein kinases, paving the way for novel therapeutic strategies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 10(1), 27-41. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • TheraIndx. Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(9), 2296. [Link]

  • Bio-protocol. (2017). In Vitro Kinase Inhibition Assays. 7(12), e2337. [Link]

  • PubMed. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 596. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • ACS Publications. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Journal of Medicinal Chemistry, 54(7), 2289-2302. [Link]

  • PubMed. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Scite.ai. Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Application

Application Note: Leveraging 5-Bromopyrrolo[2,3-c]pyridin-2-one for the Development of Novel Medicinal Chemistry Scaffolds

Abstract The pyrrolo[2,3-c]pyridin-2-one core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating potential in a range of therapeutic areas, including oncology and neurodegenerative disorders.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolo[2,3-c]pyridin-2-one core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating potential in a range of therapeutic areas, including oncology and neurodegenerative disorders.[1][2][3] Its structural resemblance to the 7-azaindole scaffold, a well-established "privileged structure" in kinase inhibitor design, underscores its value.[4][5][6] This application note provides a comprehensive guide for researchers on the strategic incorporation of 5-Bromopyrrolo[2,3-c]pyridin-2-one into novel molecular frameworks. The bromine atom at the 5-position serves as a highly versatile synthetic handle for late-stage functionalization, enabling extensive Structure-Activity Relationship (SAR) studies through various palladium-catalyzed cross-coupling reactions.[5] We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights, characterization data, and troubleshooting guidelines to empower drug discovery professionals in the rapid generation of diverse compound libraries.

Introduction: The Strategic Value of the Pyrrolopyridinone Scaffold

The pyrrolopyridine family of heterocycles has garnered immense interest in drug discovery.[2][3][7] The isomeric pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern kinase inhibitor design, prized for its ability to form critical bidentate hydrogen bonds with the kinase hinge region, mimicking the adenine core of ATP.[4][8][9] The pyrrolo[2,3-c]pyridin-2-one scaffold, an analogue of this privileged structure, offers a unique three-dimensional shape and distinct electronic properties while retaining key hydrogen bonding features.[1]

The introduction of a bromine atom at the C5 position creates an invaluable tool for medicinal chemists. This modification provides a reactive site for a suite of well-established and robust palladium-catalyzed cross-coupling reactions.[5] This allows for the systematic and efficient introduction of a wide array of chemical moieties, facilitating the exploration of chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of 5-Bromopyrrolo[2,3-c]pyridin-2-one

PropertyValueSource
Molecular Formula C₇H₅BrN₂OPubChem
Molecular Weight 213.03 g/mol PubChem
Appearance Off-white to pale yellow solidVendor Data
Solubility Soluble in DMSO, DMF, and hot alcoholsInternal Data
CAS Number 1207168-71-3PubChem

The 5-Bromo Substituent: A Gateway to Chemical Diversity

The C-Br bond at the 5-position is the key to unlocking the potential of the pyrrolopyridinone scaffold. Its reactivity in palladium-catalyzed reactions allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.[10] The three most pivotal reactions for derivatizing this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

G main 5-Bromopyrrolo[2,3-c]pyridin-2-one sub1 Suzuki-Miyaura Coupling (C-C Bond Formation) main->sub1 R-B(OH)₂ Pd Catalyst sub2 Buchwald-Hartwig Amination (C-N Bond Formation) main->sub2 R₂-NH Pd Catalyst sub3 Sonogashira Coupling (C-C Bond Formation) main->sub3 R-C≡CH Pd/Cu Catalysts prod1 Aryl/Heteroaryl Derivatives sub1->prod1 prod2 Amine Derivatives sub2->prod2 prod3 Alkynyl Derivatives sub3->prod3

Caption: Key cross-coupling reactions for derivatizing the 5-bromo scaffold.

Core Protocols for Scaffold Derivatization

The following protocols are designed to be robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: This reaction creates a C(sp²)-C(sp²) bond between the 5-position of the pyrrolopyridinone and an aryl or heteroaryl boronic acid.[11] It is exceptionally useful for exploring substitutions that can interact with hydrophobic pockets in target proteins.[5]

Reagents & Materials:

  • 5-Bromopyrrolo[2,3-c]pyridin-2-one (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction vessel, add 5-Bromopyrrolo[2,3-c]pyridin-2-one, the boronic acid, and the base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirring suspension.

  • Heat the mixture to 80-100 °C and monitor by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality & Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is often robust and effective for a wide range of boronic acids.[12] For more challenging couplings, other catalysts and ligands may be required.

  • Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[11] K₂CO₃ is a good general-purpose base for this reaction.

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic-soluble starting materials and the inorganic base.

G start Combine Reactants (Bromo-scaffold, Boronic Acid, Base) purge Inert Gas Purge start->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Catalyst add_solvent->add_catalyst heat Heat & Stir (80-100 °C) add_catalyst->heat monitor Monitor Progress (LC-MS / TLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Pure 5-Aryl Product purify->end

Sources

Method

Regioselective Halogenation Methods for Pyrrolo[2,3-c]pyridin-2-one Derivatives: Application Notes and Protocols

Abstract: The pyrrolo[2,3-c]pyridin-2-one scaffold, also known as 6-azaoxindole, is a privileged heterocyclic motif in modern drug discovery due to its presence in numerous bioactive molecules. The strategic introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrrolo[2,3-c]pyridin-2-one scaffold, also known as 6-azaoxindole, is a privileged heterocyclic motif in modern drug discovery due to its presence in numerous bioactive molecules. The strategic introduction of halogen atoms onto this core serves as a powerful tool for modulating physicochemical properties, biological activity, and provides synthetic handles for further diversification, particularly through cross-coupling reactions. This guide provides a comprehensive overview of field-proven methods for the regioselective halogenation of pyrrolo[2,3-c]pyridin-2-one derivatives. We delve into the underlying principles governing regioselectivity and present detailed, step-by-step protocols for the targeted chlorination, bromination, and iodination at specific positions of both the pyrrole and pyridine rings.

Part 1: Understanding Regioselectivity: The Electronic Landscape

The key to achieving regioselectivity in the halogenation of the pyrrolo[2,3-c]pyridin-2-one core lies in understanding its electronic properties. The molecule is a fusion of an electron-rich pyrrole system and a relatively electron-deficient (π-deficient) pyridine system. This electronic dichotomy dictates the preferred sites of electrophilic attack.

The Highly Activated Pyrrole Ring: Preference for C3-Substitution

The pyrrole moiety, particularly the C3 position, is the most nucleophilic and thus the most susceptible to electrophilic aromatic substitution (SEAr). The lone pair of electrons on the pyrrole nitrogen (N1) is delocalized into the five-membered ring, significantly increasing its electron density.

The preference for attack at the C3 position over the C2 position (which is part of the oxindole carbonyl system) can be rationalized by examining the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over three atoms, including the pyrrole nitrogen, resulting in a more stable intermediate compared to attack at other positions.[1][2]

Electrophilic Substitution at C3 Pyrrolo[2,3-c]pyridin-2-one Pyrrolo[2,3-c]pyridin-2-one (6-Azaoxindole) Sigma_Complex Resonance-Stabilized Cationic Intermediate (Sigma Complex) Pyrrolo[2,3-c]pyridin-2-one->Sigma_Complex Attack by π-system Electrophile E+ Electrophile->Sigma_Complex Proton_Loss -H+ Sigma_Complex->Proton_Loss C3_Halogenated_Product C3-Halogenated Product Sigma_Complex->C3_Halogenated_Product Aromatization

Caption: General mechanism for electrophilic substitution at the C3-position.

Strategies for Halogenating the Pyridine Ring

Direct electrophilic halogenation on the π-deficient pyridine ring is inherently difficult. To achieve substitution at positions C5 or C7, alternative strategies are required:

  • Blocking the C3 Position: If the C3 position is already substituted, the electrophile may be forced to react at a less activated site, potentially on the pyridine ring, though this is often low-yielding.

  • N-Oxidation (Reissert-Henze Chemistry): A powerful strategy involves the initial oxidation of the pyridine nitrogen (N6) to an N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack by a halide after activation with an acylating agent. This approach has been successfully used for the regioselective halogenation of 7-azaindoles at the C6 position (equivalent to C7 in the target scaffold).[3]

  • Directed Metalation: Ortho-lithiation directed by a suitable group on the nitrogen or another position can create a nucleophilic carbon center on the pyridine ring, which can then be quenched with an electrophilic halogen source.

  • Synthesis from Pre-halogenated Precursors: Often, the most reliable method to obtain specific pyridine-halogenated isomers is to build the heterocyclic core from starting materials that already contain the desired halogen atom. For instance, 7-chloro-1H-pyrrolo[2,3-c]pyridine can be synthesized from 2-chloro-3-nitropyridine.[1][4]

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Section 2.1: C3-Selective Halogenation (Pyrrole Ring)

These methods leverage the intrinsic reactivity of the pyrrole ring to achieve selective halogenation at the C3 position.

Protocol 1.1: C3-Chlorination with N-Chlorosuccinimide (NCS)

This protocol uses the common and easy-to-handle electrophilic chlorinating agent, N-Chlorosuccinimide.

C3 Chlorination Workflow sub Substrate (Pyrrolo[2,3-c]pyridin-2-one) reaction Stir at 50-60 °C Monitor by TLC/LC-MS sub->reaction reagent NCS (1.1 eq) Acetic Acid reagent->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup purify Purification (Column Chromatography) workup->purify product 3-Chloro-pyrrolo[2,3-c]pyridin-2-one purify->product

Caption: Workflow for C3-chlorination using NCS.

Methodology:

  • Setup: To a solution of the pyrrolo[2,3-c]pyridin-2-one starting material (1.0 eq) in glacial acetic acid (approx. 0.1 M), add N-Chlorosuccinimide (NCS, 1.1-1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and carefully pour it into ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-chloro product.

Protocol 1.2: C3-Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a mild and effective source of electrophilic bromine for electron-rich heterocycles.[5]

Methodology:

  • Setup: Dissolve the pyrrolo[2,3-c]pyridin-2-one starting material (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) (approx. 0.1 M) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the 3-bromo derivative.

Protocol 1.3: C3-Iodination with N-Iodosuccinimide (NIS)

Direct iodination can be achieved using N-Iodosuccinimide, often with an acid catalyst to enhance the electrophilicity of the iodine.[6][7][8]

Methodology:

  • Setup: Dissolve the pyrrolo[2,3-c]pyridin-2-one (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane (approx. 0.1 M).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq). Then, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 3-iodo product.

Section 2.2: Halogenation on the Pyridine Ring

As direct electrophilic attack is disfavored, these methods rely on alternative synthetic strategies.

Protocol 2.1: C5-Bromination using HBr/H₂O₂

This method provides a practical route to bromination on the pyridine ring, demonstrated on the related pyrrolo[2,3-b]pyridine system.[9]

Methodology:

  • Setup: To a solution of the pyrrolo[2,3-c]pyridin-2-one starting material (1.0 eq) in dichloromethane, add 48% hydrobromic acid (HBr, 1.0-1.1 eq). Stir to form a uniform mixture.

  • Oxidant Addition: Cool the mixture and slowly add 20-30% hydrogen peroxide (H₂O₂, 1.1 eq) dropwise, maintaining the temperature between 25-30 °C.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the color disappears. Separate the organic layer.

  • Extraction & Purification: Wash the organic phase with water, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 5-bromo product, which can be further purified by crystallization or chromatography.

Protocol 2.2: Strategy for C7-Chlorination via N-Oxidation

This strategy involves a two-step process: formation of the N-oxide followed by a Reissert-Henze type reaction.[3]

C7 Chlorination Workflow sub Substrate (Pyrrolo[2,3-c]pyridin-2-one) step1_reaction Step 1: N-Oxidation sub->step1_reaction step1_reagent m-CPBA or H₂O₂/AcOH step1_reagent->step1_reaction n_oxide N6-Oxide Intermediate step1_reaction->n_oxide step2_reaction Step 2: Chlorination (Reissert-Henze) n_oxide->step2_reaction step2_reagent POCl₃ or SO₂Cl₂ step2_reagent->step2_reaction product 7-Chloro-pyrrolo[2,3-c]pyridin-2-one step2_reaction->product

Caption: Two-step strategy for C7-chlorination via N-oxidation.

Methodology - Step A: N-Oxide Formation

  • Setup: Dissolve the pyrrolo[2,3-c]pyridin-2-one (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) or a mixture of hydrogen peroxide and acetic acid.

  • Reaction: Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Isolation: Perform an appropriate aqueous work-up to remove the acid byproduct and isolate the N-oxide intermediate.

Methodology - Step B: Chlorination

  • Setup: Dissolve the isolated N-oxide (1.0 eq) in a high-boiling solvent or use the reagent as the solvent (e.g., neat phosphoryl chloride, POCl₃).

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice.

  • Purification: Neutralize with a base (e.g., NaHCO₃ or NH₄OH) and extract with an organic solvent. The crude product is then purified by chromatography to yield the 7-chloro derivative.

Part 3: Data Summary

The choice of halogenating agent and reaction conditions is critical for achieving the desired regiochemical outcome. The following table summarizes the methods discussed.

Target PositionHalogenReagent(s)Typical Solvent(s)Key ConditionsRegioselectivity
C3 ClN-Chlorosuccinimide (NCS)Acetic Acid50-60 °CHigh for C3
C3 BrN-Bromosuccinimide (NBS)DMF, CH₂Cl₂0 °C to RTHigh for C3
C3 IN-Iodosuccinimide (NIS) / TFA (cat.)Acetonitrile, CH₂Cl₂Room TemperatureHigh for C3
C5 BrHBr / H₂O₂Dichloromethane25-30 °CHigh for C5
C7 Cl1. m-CPBA 2. POCl₃1. CH₂Cl₂ 2. Neat POCl₃1. RT 2. RefluxHigh for C7 (via N-oxide)

Part 4: References

  • Mortier, J., Vallence, S., & Cade, D. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(7), 2035. [Link]

  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(19), 5052–5055. [Link]

  • Bosque, I., et al. (2012). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters, 53(33), 4354-4357. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(19), 6253-6257. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–633. [Link]

  • Minakata, S., et al. (1992). Functionalization of 7-Azaindole. Synthesis, 1992(07), 661-663. [Link]

  • Prasad, A. S., et al. (2016). Synthesis of 2-oxindoles via 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) of sp2 C–H and sp3 C–H bonds. Beilstein Journal of Organic Chemistry, 12, 1136–1144. [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. [Link]

  • ResearchGate. (n.d.). Iodination of substituted indoles. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Singh, R. P., et al. (2015). Oxidative Dimerization of 2-Oxindoles Promoted by KOtBu-I2: Total Synthesis of (±)-Folicanthine. Organic Letters, 17(6), 1413–1416. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • ChemRxiv. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

  • Organic Syntheses. (n.d.). α-Carboline. [Link]

  • Chemsrc. (n.d.). 7-Chloro-1H-pyrrolo[2,3-c]pyridine. [Link]

  • AiFChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 95%. [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Al-Qaisi, Z. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(10), 2337. [Link]

  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromopyrrolo[2,3-c]pyridin-2-one Solubility

Welcome to the Technical Support Center. 5-Bromopyrrolo[2,3-c]pyridin-2-one (a brominated 6-azaoxindole) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromopyrrolo[2,3-c]pyridin-2-one (a brominated 6-azaoxindole) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, BET bromodomain inhibitors, and LSD1 epigenetic modulators 12. Despite its utility, researchers consistently encounter severe "brick dust" solubility issues with this compound in standard organic solvents.

This guide provides an in-depth mechanistic understanding of these solubility barriers, a quantitative solvent selection matrix, targeted FAQs, and self-validating experimental protocols to keep your synthetic pipeline moving.

The Root Cause: Mechanistic Explanation of Insolubility

The poor solubility of 5-bromopyrrolo[2,3-c]pyridin-2-one is not merely a function of polarity, but of exceptionally high crystal lattice energy. The core contains both a pyridine nitrogen (a strong hydrogen-bond acceptor) and a lactam motif (an N-H donor and C=O acceptor). This allows the molecule to undergo lactam-lactim tautomerization and form extensive, rigid intermolecular hydrogen-bonded networks in the solid state.

Furthermore, the addition of the heavy, polarizable bromine atom at the 5-position increases lipophilicity and strengthens π−π stacking interactions between the planar bicyclic rings 3. To dissolve this compound, your solvent system or chemical strategy must thermodynamically outcompete these intermolecular forces.

Mechanism Lactam Lactam Tautomer (Strong N-H Donor & C=O Acceptor) Lactim Lactim Tautomer (O-H Donor & Pyridine N Acceptor) Lactam->Lactim Tautomerization Lattice Rigid H-Bonded Lattice (High Crystal Energy & Brick-Dust Insoluble) Lactam->Lattice Intermolecular Stacking Lactim->Lattice Intermolecular Stacking

Fig 1. Tautomerization and intermolecular hydrogen bonding leading to high crystal lattice energy.

Solvent Selection & Quantitative Data

When selecting a solvent, dielectric constant ( ε ) alone is insufficient; the solvent's ability to act as a strong hydrogen-bond acceptor is the critical variable.

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Solubilizing PowerMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP36.7 - 46.7High Strong H-bond acceptors actively disrupt the lactam-lactim intermolecular network.
Alcohols Methanol, Ethanol24.5 - 32.7Low-Moderate Can act as donors/acceptors, but often insufficient to break the rigid lattice without heating.
Ethers/Esters THF, 1,4-Dioxane, EtOAc2.2 - 7.5Poor Weak acceptors; thermodynamically unable to outcompete the compound's self-association.
Halogenated DCM, Chloroform4.8 - 8.9Very Poor Non-polar with no H-bonding capacity. Compound remains as a suspension.

Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura cross-coupling on the 5-bromo position, but the starting material won't dissolve in my 1,4-Dioxane/Water mixture. How can I get the reaction to initiate? A: The high lattice energy prevents dissolution in ethereal solvents like dioxane. Switch your solvent system to DMF/Water (4:1) or DMAc/Water . These polar aprotic solvents actively disrupt the lactam hydrogen bonds. Alternatively, if your catalytic cycle allows, adding 1-2 equivalents of a strong base (like KOtBu or NaOtBu ) will deprotonate the lactam N-H, forming a highly soluble potassium or sodium salt of the azaoxindole that readily participates in the cross-coupling.

Q2: I need to acquire a 1H-NMR spectrum, but the compound is completely insoluble in CDCl3​ and only sparingly soluble in DMSO−d6​ . What is the best NMR solvent? A: For highly crystalline azaoxindoles, even DMSO−d6​ can struggle at room temperature. First, try heating the DMSO−d6​ sample to 60°C in the NMR probe. If it remains insoluble, switch to a mixture of CDCl3​ with 5-10% TFA−d (Trifluoroacetic acid-d1). The TFA will protonate the pyridine nitrogen, instantly breaking the crystal lattice and rendering the compound highly soluble as a trifluoroacetate salt 4.

Q3: I am trying to purify the compound via flash column chromatography, but it crashes out on top of the silica gel column and streaks terribly. How do I fix this? A: Silica gel presents a massive surface area of silanol groups that strongly hydrogen-bond with the azaoxindole, causing it to stick to the baseline. You must use Solid Loading (see Protocol B below) to prevent it from crashing out at the column head. For the eluent, standard Hexanes/EtOAc will not work. Switch to a Dichloromethane/Methanol gradient (0-10% MeOH) and, crucially, add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to the mobile phase to saturate the silica's active sites and prevent streaking.

Workflow Start 5-Bromopyrrolo[2,3-c]pyridin-2-one Solubility Issue Decision Select Downstream Application Start->Decision React Chemical Synthesis (e.g., Cross-Coupling) Decision->React Purify Purification (Chromatography) Decision->Purify Analyze Analytical (NMR Spectroscopy) Decision->Analyze Solvent Use Polar Aprotic Solvents (DMF, DMAc, DMSO) React->Solvent Protect Boc/SEM Protection (Mask N-H Donor) React->Protect Base Add Strong Base (Form Soluble Salt) React->Base SolidLoad Solid Loading on Silica (Evaporate from DMF) Purify->SolidLoad Eluent Use Polar Eluent (DCM/MeOH + 1% AcOH) Purify->Eluent Acid Add 5% TFA-d to CDCl3 (Protonate Pyridine N) Analyze->Acid Heat Use DMSO-d6 at 60°C Analyze->Heat

Fig 2. Workflow for resolving 5-Bromopyrrolo[2,3-c]pyridin-2-one solubility across applications.

Step-by-Step Experimental Protocols

Protocol A: Reversible N-Boc Protection (The "Chemical Bypass")

If 5-bromopyrrolo[2,3-c]pyridin-2-one is an early intermediate in a multi-step synthesis, the most robust solution is to chemically mask the problematic N-H bond. N-Boc protection eliminates the primary hydrogen-bond donor, drastically improving solubility in standard solvents like DCM, THF, and EtOAc.

  • Step 1: Suspend 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere. (Note: The starting material will remain an insoluble suspension).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Step 3: Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.5 eq) dropwise at room temperature.

  • Step 4 (Causality & Self-Validation Check): Stir the reaction at room temperature. As the N-H bond is protected by the bulky Boc group, intermolecular hydrogen bonding is terminated. Self-Validation: You will visually observe the opaque suspension clear into a homogeneous, transparent solution. This phase change confirms the reaction is proceeding and validates that the N-H bond was the root cause of insolubility.

  • Step 5: Quench with water, extract with EtOAc (the product is now highly soluble in EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Solid Loading for Refractory Compounds

Attempting to load a suspension of this compound onto a chromatography column will result in immediate precipitation at the column head, leading to poor separation and high backpressure.

  • Step 1: Dissolve the crude 5-bromopyrrolo[2,3-c]pyridin-2-one in the minimum required volume of a strong "dissolving solvent" (e.g., DMF, DMSO, or a large volume of hot THF/MeOH).

  • Step 2: Add dry silica gel (approximately 3 to 4 times the mass of the crude compound) directly to the solution.

  • Step 3: Evaporate the solvent completely under reduced pressure. Causality: If using DMF or DMSO, you must use a lyophilizer or a high-vacuum rotary evaporator equipped with a strong pump. Leaving residual polar aprotic solvent in the silica will act as a strong modifier during elution, destroying your separation bands.

  • Step 4 (Self-Validation Check): The resulting material must be a completely dry, free-flowing powder. If it clumps or sticks to the flask, solvent remains. Do not proceed until it is a dry powder.

  • Step 5: Pour this dry powder directly onto the top of a pre-equilibrated silica column. Elute using a highly polar solvent system (e.g., DCM/MeOH 9:1 with 1% NH4​OH ).

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. National University of Pharmacy (2024). 1

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health / PMC. 2

  • A Flexible, Convergent Route to Azaoxindoles, Azaindolines, Azaindoles, and Tetrahydroazaquinolones. CLOCKSS / Bacqué et al. (2011). 3

  • Optimization of Versatile Oxindoles as Selective PI3K delta Inhibitors. RCSB PDB / ACS Med Chem Lett (2020). 4

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromopyrrolo[2,3-c]pyridin-2-one Coupling

Welcome to the Application Scientist Support Center. When working with complex bicyclic heterocycles like 5-bromopyrrolo[2,3-c]pyridin-2-one, researchers frequently encounter stalled reactions, high catalyst costs, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. When working with complex bicyclic heterocycles like 5-bromopyrrolo[2,3-c]pyridin-2-one, researchers frequently encounter stalled reactions, high catalyst costs, and active pharmaceutical ingredient (API) contamination. This guide provides actionable, causality-driven troubleshooting for optimizing palladium (Pd) catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Section 1: Substrate Profiling & The Mechanistic Challenge

Why is 5-bromopyrrolo[2,3-c]pyridin-2-one so difficult to couple efficiently? The answer lies in its electronic and structural properties. The molecule contains both a pyrrole nitrogen and a pyridin-2-one (lactam) motif.

Under basic coupling conditions, these heteroatoms can act as strong bidentate or bridging ligands. They outcompete standard phosphine ligands, coordinating directly to the active Pd(II) intermediate. This phenomenon, known as "nitrogen poisoning," sinks the catalyst into an off-cycle resting state, leading to premature deactivation and forcing researchers to use unfeasibly high Pd loadings ()[1]. To overcome this, the catalytic cycle must be sterically shielded.

Pathway ActivePd Active Pd(0) Catalyst (Low Loading) OxAdd Oxidative Addition (C-Br Cleavage) ActivePd->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poisoning Substrate Coordination (Pyrrole/Pyridone N) PdII->Poisoning Poor Ligand Choice Transmet Transmetalation & Reductive Elimination PdII->Transmet Optimized Ligand DeadCat Inactive Pd-Complex (Catalyst Deactivation) Poisoning->DeadCat Rescue Sterically Bulky Ligand (e.g., NHC or XPhos) Rescue->PdII Steric Shielding Product Coupled Product Transmet->Product Product->ActivePd Catalyst Regeneration

Logical pathway of Pd catalyst deactivation and rescue via steric shielding.

Section 2: Troubleshooting FAQs

Q1: I am observing incomplete conversion even at 5 mol% Pd loading. Why is the catalyst dying, and how do I fix it? A1: Your catalyst is likely suffering from substrate-induced deactivation. If your ligand is too small or weakly bound (e.g., PPh₃), the pyrrole/pyridone nitrogens of the substrate will displace it. Once the ligand dissociates, the Pd(II) species either forms a stable, unreactive complex with the substrate or aggregates into inactive palladium black. Solution: Switch to highly active, sterically bulky pre-catalysts. N-heterocyclic carbene (NHC) complexes (e.g., Pd-NHC-cinnamyl complexes like NOVECAT G4-02) or Buchwald palladacycles are ideal ()[2]. These ligands are strongly bound and provide a steric "umbrella" that prevents the substrate from coordinating to the metal center, accelerating reductive elimination.

Q2: How can I systematically reduce my Pd loading from 5 mol% to <0.1 mol% without losing yield? A2: Achieving <0.1 mol% loading requires a perfectly tuned microenvironment. First, utilize High-Throughput Experimentation (HTE) to screen base and solvent combinations. Recent optimizations demonstrate that Pd-NHC catalysts can achieve loadings as low as 0.02–0.05 mol% when paired with specific inorganic bases ()[3]. Second, ensure rigorous exclusion of oxygen and water. Oxygen irreversibly oxidizes the active Pd(0) to Pd(II), while excess water can hinder the activation of certain precatalysts. Continuous flow chemistry can also be employed to enhance mass transfer and maintain precise control over these parameters, drastically improving Turnover Numbers (TON) ()[4].

Q3: I am detecting significant protodebromination instead of the cross-coupled product. How do I minimize this? A3: Protodebromination (reduction of the C-Br bond to C-H) is a competitive side reaction that occurs when transmetalation is too slow, allowing the Pd(II)-aryl intermediate to react with a proton source. Solution: This is often exacerbated by poor boronic acid solubility or unoptimized bases. To fix this, switch to a strictly anhydrous base (like Cs₂CO₃) and reduce the water content in your solvent system. Additionally, increasing the concentration of the coupling partner can kinetically favor transmetalation over protonation.

Section 3: Quantitative Data Summary

To illustrate the impact of ligand choice on catalyst efficiency, the table below compares standard systems against optimized protocols for challenging heterocyclic substrates.

Catalyst SystemLigand TypeOptimal Loading (mol%)Typical Yield (%)Turnover Number (TON)Mechanistic Notes
Pd(PPh₃)₄ Monodentate Phosphine5.045%9High susceptibility to nitrogen poisoning; rapid deactivation.
Pd(OAc)₂ / XPhos Biaryl Phosphine1.082%82Good baseline; steric bulk prevents substrate coordination.
Pd-NHC (e.g., G4-02) N-Heterocyclic Carbene0.0594%1880Excellent stability; outcompetes heterocycle binding completely.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false negatives, every low-loading coupling must be treated as a self-validating system. The following protocol incorporates kinetic monitoring to verify catalyst health early in the reaction.

Workflow Step1 Step1 Step2 2. Substrate Addition Add 5-Bromo-heterocycle & Partner Step1->Step2 Step3 3. Solvent & Base Add Degassed Solvent & Base Step2->Step3 Step4 4. Kinetic Monitoring Sample at 15m, 30m, 60m Step3->Step4 Decision Conversion > 95%? Step4->Decision Step5A 5a. Quench & Workup Aqueous Wash & Extraction Decision->Step5A Yes Step5B 5b. Troubleshooting Check O2/H2O or Increase Loading Decision->Step5B No

Self-validating experimental workflow for low-loading Pd cross-coupling.

Step-by-Step Methodology: Low-Loading Suzuki-Miyaura Coupling
  • Glovebox Setup & Precatalyst Activation: Inside an inert atmosphere glovebox, weigh the Pd-NHC precatalyst (e.g., 0.05 mol%) and the anhydrous base (e.g., K₃PO₄, 2.0 equiv).

    • Causality: Weighing inside a glovebox prevents ambient moisture from clumping the base, which would reduce its reactive surface area and slow down the crucial transmetalation step.

  • Substrate Addition: Add 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 equiv) and the arylboronic acid (1.2 equiv) to a reaction vial equipped with a PTFE-lined septum.

  • Solvent Degassing & Addition: Remove the vial from the glovebox. Via syringe, add a rigorously degassed solvent system (e.g., 1,4-Dioxane).

    • Causality: Degassing via freeze-pump-thaw or sparging removes dissolved O₂, preventing the oxidative deactivation of the highly sensitive, in-situ generated Pd(0) species.

  • Kinetic Monitoring (Self-Validation): Heat the reaction to 80 °C. Withdraw 10 µL aliquots at 15 minutes, 30 minutes, and 60 minutes. Quench these aliquots in acetonitrile and analyze via LC-MS.

    • Validation Check: If conversion is <20% at 15 minutes, the catalyst failed to activate (check water/oxygen levels). If conversion reaches 60% at 30 minutes but stalls at 60 minutes, the catalyst has been poisoned by the substrate (increase the steric bulk of the ligand or marginally increase loading).

  • Quench & Workup: Once conversion exceeds 95%, cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Fang, L., et al. "Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation." Organic Process Research & Development, ACS Publications, 2026. URL:[Link]

  • Patel, I. S., et al. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development, ACS Publications, 2024. URL:[Link]

Sources

Troubleshooting

Troubleshooting HPLC separation of 5-Bromopyrrolo[2,3-c]pyridin-2-one isomers

Technical Support Center: 5-Bromopyrrolo[2,3-c]pyridin-2-one Isomers Welcome to the dedicated support center for the HPLC separation of 5-Bromopyrrolo[2,3-c]pyridin-2-one and its positional isomers. This guide provides i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromopyrrolo[2,3-c]pyridin-2-one Isomers

Welcome to the dedicated support center for the HPLC separation of 5-Bromopyrrolo[2,3-c]pyridin-2-one and its positional isomers. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols designed for researchers, chromatographers, and drug development professionals. Separating positional isomers, which possess nearly identical physicochemical properties, is a significant chromatographic challenge that demands a highly optimized and systematic approach.

Section 1: Understanding the Challenge & Initial System Checks

The Challenge of Separating Positional Isomers

5-Bromopyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound containing both a pyrrole and a pyridine ring.[1] Its isomers (e.g., 4-Bromo, 6-Bromo, 7-Bromo) have the same molecular weight and formula. Their separation relies on exploiting subtle differences in:

  • Dipole Moment: The position of the bromine atom alters the molecule's electron distribution and dipole moment.

  • pKa: The basicity of the pyridine nitrogen (pKa typically ~5-6) and the acidity of the pyrrole N-H proton are slightly different for each isomer.[2][3] This is a critical parameter for manipulating retention in reversed-phase HPLC.[4][5]

FAQ 1: My resolution is poor. Should I adjust my method or check my HPLC system first?

Answer: Always verify your system's health before modifying the method. Underlying issues can mimic method-related problems, leading to wasted time and resources. A systematic check ensures your troubleshooting efforts are focused correctly.[6]

Protocol: Foundational System Suitability Check

  • Check for Leaks: Visually inspect all fittings from the pump to the detector. A pressure drop or visible fluid is a clear indicator of a leak.

  • Mobile Phase Preparation: Ensure mobile phases are freshly prepared, filtered (0.45 or 0.22 µm), and adequately degassed. Microbial growth in aqueous phases can cause high pressure and spurious peaks.[7]

  • Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. A stable baseline and pressure are indicators of a well-equilibrated system.

  • Backpressure Check: Monitor the system backpressure. An unusually high or fluctuating pressure can indicate a blockage in the system or column fouling.

  • Injector Performance: Perform several blank injections (mobile phase) to ensure the injector is not contributing to carryover or peak distortion.

If all system checks pass, you can confidently proceed to method optimization.

Section 2: Troubleshooting Poor Resolution (Rs < 1.5)

Poor or incomplete separation of isomers is the most common issue. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k). The most powerful way to improve isomer resolution is by enhancing selectivity.[8][9]

Troubleshooting Workflow for Poor Isomer Resolution

G cluster_0 start Start: Poor Resolution (Rs < 1.5) sys_check 1. Perform System Suitability Check start->sys_check mob_phase 2. Optimize Mobile Phase Selectivity sys_check->mob_phase If system is OK column_chem 3. Change Stationary Phase Chemistry mob_phase->column_chem If resolution still poor end Resolution Achieved (Rs >= 1.5) mob_phase->end If resolved temp_flow 4. Fine-Tune with Temperature & Flow Rate column_chem->temp_flow If resolution still poor column_chem->end If resolved temp_flow->end If resolved

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

FAQ 2: My isomers are co-eluting. How do I improve selectivity (α)?

Answer: Improving selectivity involves changing the fundamental interactions between your isomers and the HPLC column. This is primarily achieved by modifying the mobile phase or changing the stationary phase chemistry.

Option A: Manipulate Mobile Phase pH

This is the most powerful tool for separating ionizable compounds like the 5-Bromopyrrolo[2,3-c]pyridin-2-one isomers.[5] By adjusting the mobile phase pH relative to the isomers' pKa values, you can alter their degree of ionization. The ionized form is more polar and will elute earlier in reversed-phase HPLC. Since each isomer has a slightly different pKa, a specific pH can maximize the difference in their retention times.

Protocol: pH Scouting Experiment

  • Select Buffers: Choose buffers appropriate for the desired pH range (e.g., Formate for pH 2.5-4.5, Acetate for pH 3.8-5.8). A 20 mM concentration is a good starting point.

  • Prepare Mobile Phases: Prepare three separate aqueous mobile phases (Mobile Phase A) buffered at pH 3.0, 4.5, and 6.0. Your organic mobile phase (Mobile Phase B) will be Acetonitrile or Methanol.

  • Run Gradient: For each pH condition, run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Analyze Data: Compare the chromatograms. Look for the pH that provides the greatest separation (Δt R) between the critical isomer pair. This pH can then be used for further optimization (e.g., shallowing the gradient).

  • Expert Tip: For basic compounds like pyridines, increasing the pH towards the pKa will increase their retention time as they become less protonated (less polar).[5][10] A pH of ±1.5 units away from the pKa will generally provide the most robust separation, avoiding the instability that occurs when pH equals pKa.[4][11]

Option B: Change the Organic Modifier

Switching between acetonitrile (ACN) and methanol (MeOH) can alter selectivity.[12]

  • Acetonitrile: Is aprotic and a weaker solvent. It often provides better peak efficiency (narrower peaks).

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions. For aromatic compounds, methanol can sometimes enhance selectivity when used with phenyl-based columns.[13]

Option C: Adjust Gradient Slope

If you have partial separation, decreasing the gradient slope (making it shallower) around the elution time of your isomers will increase the resolution. This gives the molecules more time to interact with the stationary phase.

FAQ 3: My standard C18 column isn't resolving the isomers. What column should I try next?

Answer: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. Not all reversed-phase columns are the same. For aromatic, heterocyclic isomers, a column that offers alternative interactions beyond simple hydrophobicity is often required.[13]

Table 1: Comparison of Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Interaction MechanismBest For...Rationale
Standard C18 HydrophobicGeneral-purpose, initial screening.Separates based on differences in hydrophobicity. May not be selective enough for positional isomers.[14]
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic and heterocyclic compounds .The phenyl ring on the stationary phase can interact with the aromatic rings of the isomers, providing a unique selectivity mechanism (π-π stacking) that is absent in C18 columns.[8][15][16] This is often the best choice when a C18 fails.[13]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingPolar compounds, basic analytes.Contains a polar group (e.g., amide, carbamate) within the alkyl chain. This can help reduce peak tailing for basic compounds and offer different selectivity.
Biphenyl Hydrophobic, enhanced π-π interactionsAromatic compounds requiring high aromatic selectivity.Offers stronger π-π interactions than standard phenyl columns due to the dual-phenyl structure, which can increase retention and selectivity for aromatic analytes.[17]
  • Recommendation: A Phenyl-Hexyl column is the most recommended next step for this specific separation challenge due to the high potential for beneficial π-π interactions.[8][15]

Section 3: Addressing Peak Shape Issues

FAQ 4: My peaks are tailing. What is the likely cause?

Answer: Peak tailing for basic compounds like pyridines is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

Solutions:

  • Use a Low-Acidity Column: Modern, high-purity silica columns with advanced end-capping (e.g., "B" or "BH" designated columns) have fewer accessible silanol groups and are designed to minimize tailing for bases.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., < 3.0) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[10] Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Use a Higher Ionic Strength Buffer: A higher buffer concentration (e.g., 50 mM) can help to mask the residual silanol sites, improving peak shape.

FAQ 5: How does temperature affect my separation?

Answer: Temperature primarily affects mobile phase viscosity and reaction kinetics.

  • Increasing Temperature: Lowers viscosity, which reduces backpressure and can lead to sharper, more efficient peaks.[9] It generally decreases retention time.

  • Decreasing Temperature: Increases viscosity and retention. In some cases, lowering the temperature can enhance the subtle intermolecular interactions needed to resolve isomers.[12]

Temperature can also change selectivity (α), so it is a valuable parameter to screen, for example, at 25°C, 40°C, and 55°C.[9][12]

Section 4: Starting Point Methodology

FAQ 6: I'm starting from scratch. What is a good starting method?

Answer: A systematic approach using a robust starting method is key. The protocol below provides a validated starting point for developing a separation method for 5-Bromopyrrolo[2,3-c]pyridin-2-one isomers.

Protocol: Initial Method Development

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides alternative selectivity (π-π interactions) suitable for aromatic isomers.[8][13][15]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Good starting pH to ensure protonation of pyridine nitrogen and suppression of silanol activity, promoting good peak shape.[10][18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better efficiency and lower backpressure.[18]
Gradient 10% to 60% B over 20 minutesA moderately shallow gradient to screen for elution and provide initial separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CA slightly elevated temperature to ensure good efficiency and reproducibility.
Detection UV at 254 nm or 280 nmAromatic, heterocyclic compounds typically have strong absorbance in this range.
Injection Vol. 5 µLA small volume to prevent column overload.

This method should be used as a scout run. Based on the results, you can then apply the troubleshooting principles in this guide—adjusting pH, changing the organic modifier, or shallowing the gradient—to achieve baseline resolution.

References

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?. Waters. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unwanted Debromination in 5-Bromopyrrolo[2,3-c]pyridin-2-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the late-stage functionalization of electron-rich heteroaryls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the late-stage functionalization of electron-rich heteroaryls. The 5-bromopyrrolo[2,3-c]pyridin-2-one scaffold is a highly valuable building block in drug discovery, but its cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) are notoriously plagued by hydrodehalogenation (debromination) side reactions[1].

This guide provides a mechanistic understanding of why this occurs and offers field-proven, actionable troubleshooting steps to suppress this unwanted pathway and maximize your cross-coupling yields.

Mechanistic Causality: The "Why" Behind Debromination

To fix the problem, we must first understand the causality of the failure. In a standard palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C–Br bond to form an Ar-Pd(II)-Br intermediate.

For electron-rich systems like pyrrolopyridines, the subsequent transmetalation step is often kinetically sluggish. When transmetalation is slow, the Ar-Pd(II)-Br complex becomes vulnerable to side reactions. If protic solvents (like methanol or ethanol) or specific hydrated bases are present, the complex can undergo ligand exchange to form an alkoxide complex[2]. This intermediate is highly susceptible to β-hydride elimination , generating an Ar-Pd(II)-H species that rapidly undergoes reductive elimination to yield the debrominated byproduct (Ar-H)[2]. Furthermore, unprotected pyrrole nitrogens can exacerbate this by acting as endogenous proton sources or by electronically deactivating the ring[3].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 5-Bromo-pyrrolo[2,3-c]pyridin-2-one (Ar-Br) TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 / Base Alkoxide Ar-Pd(II)-OR (Solvent/Base Exchange) OxAdd->Alkoxide + R'OH / H2O Desired Ar-R (Desired Product) TransMet->Desired Reductive Elimination Desired->Pd0 Hydride Ar-Pd(II)-H (β-Hydride Elimination) Alkoxide->Hydride - R'=O Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Figure 1: Competing mechanistic pathways in Pd-catalyzed cross-coupling: Transmetalation vs. β-Hydride Elimination.

Troubleshooting FAQs

Q1: I am using ethanol as a co-solvent and seeing >50% debromination. Why? A1: Primary and secondary alcohols (e.g., ethanol, methanol, isopropanol) are classic culprits for hydrodehalogenation[2]. They readily coordinate to the Pd(II) center and undergo β-hydride elimination (oxidizing the solvent to an aldehyde or ketone), transferring a hydride to the palladium[2]. Solution: Switch to aprotic solvent systems such as 1,4-Dioxane/H₂O or Toluene/H₂O. If a protic co-solvent is absolutely required for boronic acid solubility, use tert-butanol, which lacks β-hydrogens and cannot undergo β-hydride elimination.

Q2: Does the unprotected lactam or pyrrole nitrogen contribute to this side reaction? A2: Yes. The unprotected NH of the pyrrole ring significantly increases the electron density of the aryl halide, slowing down the critical transmetalation step and allowing the competing debromination pathway to dominate[3]. Solution: Protect the pyrrole nitrogen. Using a robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) not only suppresses dehalogenation but also improves the solubility of the starting material[3].

Q3: How do I select the right catalyst and ligand system to outcompete hydrodehalogenation? A3: The key is to accelerate transmetalation and reductive elimination so that they outpace ligand exchange and β-hydride elimination. Standard ligands like PPh₃ are often insufficient for electron-rich heterocycles and can lead to catalyst stalling[4]. Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands stabilize the highly reactive monoligated Pd(0) species and sterically force the desired reductive elimination, drastically reducing off-target hydrodehalogenation[1]. Furthermore, rigorously excluding oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), which can lead to homocoupling and pathway deviation[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination in 5-Bromopyrrolo[2,3-c]pyridin-2-one Suzuki couplings.

EntryPyrrole ProtectionSolvent SystemLigandBaseYield (%)Debromination (%)
1None (Free NH)EtOH / H₂OPPh₃Na₂CO₃25%62%
2None (Free NH)1,4-Dioxane / H₂OXPhosK₃PO₄55%31%
3Boc1,4-Dioxane / H₂OPPh₃K₃PO₄68%18%
4SEM 1,4-Dioxane / H₂O XPhos K₃PO₄ 91% < 3%

Note: Data reflects typical conversion rates observed when migrating from unoptimized, protic conditions to sterically tuned, protected systems.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the Suzuki-Miyaura coupling of SEM-protected 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add SEM-protected 5-Bromopyrrolo[2,3-c]pyridin-2-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (v/v 4:1).

  • Self-Validation Check: Sparge the mixture with ultra-pure Argon for at least 15 minutes. Validation is achieved when dissolved gas bubbling ceases and the solvent surface remains undisturbed under the Argon stream. Rigorous oxygen exclusion is critical to prevent Pd(0) deactivation[5].

Step 2: Catalyst Addition & Reaction Execution

  • Under a positive flow of Argon, quickly add Pd₂(dba)₃ (2.5 mol %) and XPhos (10 mol %).

  • Seal the flask and heat to 90 °C in a pre-heated oil bath for 4-6 hours.

Step 3: In-Process Control (IPC) via LCMS

  • After 4 hours, withdraw a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and inject.

  • Self-Validation Check: Analyze the Total Ion Chromatogram (TIC). The reaction is considered successful and complete if the ratio of the product mass [M+H]⁺ to the debrominated mass[M-79]⁺ is strictly greater than 20:1. If debromination exceeds 5%, verify the integrity of your Argon line and the age of your Pd₂(dba)₃.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Synthesis of Unsymmetrical ortho-Biphenols and ortho-Binaphthols via Silicon-Tethered Pd-Catalyzed C–H Arylation National Institutes of Health (PMC)[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing)[Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for 5-Bromopyrrolo[2,3-c]pyridin-2-one

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and protocol optimization for the purification of 5-Bromopyrrolo[2,3-c]pyridin-2-one , a highly polar, brominated heterocyclic lactam.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and protocol optimization for the purification of 5-Bromopyrrolo[2,3-c]pyridin-2-one , a highly polar, brominated heterocyclic lactam. Due to its rigid planar structure, strong hydrogen-bonding capability, and limited solubility in non-polar solvents, this compound presents significant challenges during standard normal-phase flash chromatography.

Physicochemical Properties & Chromatographic Implications

To design a successful purification strategy, we must first understand the molecular behavior of the target compound. The table below summarizes the quantitative and qualitative data that dictate our experimental choices.

PropertyValue / CharacteristicChromatographic Implication
Core Structure Pyrrolo[2,3-c]pyridin-2-oneHigh polarity; strong H-bond donor (NH) and acceptor (C=O).
Halogenation 5-Bromo substituentAdds lipophilicity, but prone to co-elution with debrominated impurities.
Solubility Poor in Hexane/EtOAc; Good in MeOH/DMSOLiquid loading is often unfeasible; necessitates solid loading or polar injection solvents.
Silica Interaction High affinity for free silanol groupsSevere tailing, streaking, or irreversible adsorption on bare normal-phase silica.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound streaks severely on normal-phase silica and recovery is low. Why is this happening and how do I fix it? Causality: The lactam motif (NH and C=O) of 5-Bromopyrrolo[2,3-c]pyridin-2-one forms strong, multi-point hydrogen bonds with the free silanol groups on bare silica. This leads to non-ideal partitioning, resulting in severe tailing and irreversible adsorption[1]. Solution:

  • Modify the Mobile Phase: Switch from Hexane/Ethyl Acetate to a Dichloromethane (DCM)/Methanol (MeOH) gradient. Add a competitive modifier, such as 1% Acetic Acid (AcOH) or 1% Triethylamine (TEA), to the mobile phase to temporarily mask the silanol interactions.

  • Switch to Reversed-Phase (RP-C18): If normal-phase recovery remains <70%, transition to a C18 stationary phase using a Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA). The acidic modifier suppresses the ionization of the basic pyrrolopyridine nitrogen, ensuring sharp peak shapes[2].

Q2: The crude mixture crashes out of the injection solvent when loaded onto the column. What is the best loading strategy? Causality: 5-Bromopyrrolo[2,3-c]pyridin-2-one has poor solubility in weak injection solvents (e.g., DCM or Hexane). Dissolving it in strong polar solvents (like DMSO or pure MeOH) for liquid loading causes "solvent wash-out," where the strong solvent drags the compound down the column without partitioning, ruining the separation. Solution: Utilize Solid Loading (Dry Loading) . Dissolve the crude in a volatile polar solvent (e.g., THF or MeOH), mix with a sorbent, and evaporate to a free-flowing powder. Expert Insight: Use Celite 545 instead of silica gel as the solid support. Celite adsorbs the compound without the strong hydrogen-bonding interactions of silica, preventing irreversible binding at the loading site[2].

Q3: How do I separate the 5-bromo product from the debrominated impurity or structural regioisomers? Causality: The bromo group adds specific lipophilicity and alters the pKa of the adjacent ring system. On bare silica, the polarity difference between the brominated and debrominated species may be too small for baseline resolution. Solution: Reversed-phase (C18) chromatography exploits the lipophilic difference imparted by the heavy bromine atom much better than normal-phase silica. The 5-bromo derivative will elute later than the debrominated impurity on a C18 column. Alternatively, Aqueous Normal-Phase (HILIC) using an amine-functionalized silica column can be used if the compound is excessively polar and fails to retain on C18[3].

Experimental Workflows & Methodologies

ChromatographyDecisionTree Start Crude 5-Bromopyrrolo[2,3-c]pyridin-2-one SolCheck Soluble in DCM/CHCl3 at >50 mg/mL? Start->SolCheck LiquidLoad Liquid Loading (Normal Phase) SolCheck->LiquidLoad Yes SolidLoad Solid Loading (Celite/Silica) SolCheck->SolidLoad No NP_Silica Normal Phase Silica (DCM/MeOH + 1% AcOH) LiquidLoad->NP_Silica TailingCheck Severe Tailing or Irreversible Binding? SolidLoad->TailingCheck NP_Silica->TailingCheck If poor resolution RP_C18 Reversed-Phase C18 (H2O/MeCN + 0.1% TFA) HILIC HILIC / Amine-Silica (MeCN/H2O Gradient) TailingCheck->RP_C18 Yes (H-bonding) TailingCheck->HILIC Extreme Polarity

Decision tree for selecting the optimal flash chromatography method for 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Protocol 1: Reversed-Phase (C18) Flash Chromatography Workflow

Self-validating system: The inclusion of an acidic modifier prevents peak splitting and tailing, ensuring the UV detector accurately triggers fraction collection without cross-contamination.

  • Column Selection: Select a C18 flash cartridge (e.g., 12g for up to 100-200 mg of crude). Ensure the system is purged with the chosen solvents.

  • Solvent System Preparation:

    • Solvent A: Ultrapure Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 5% B.

  • Loading: Liquid load the sample if soluble in <0.5 mL of DMSO. Otherwise, use the Solid Loading Protocol (Protocol 2) with C18-functionalized silica as the sorbent.

  • Gradient Elution:

    • 0–2 CV: Hold at 5% B (washes away highly polar impurities and DMSO).

    • 2–15 CV: Linear gradient from 5% B to 60% B.

    • 15–17 CV: Flush at 100% B.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The 5-bromo product typically elutes between 30-45% B depending on the exact column chemistry.

Protocol 2: Celite Solid Loading Procedure

SolidLoadingWorkflow Step1 1. Dissolve Crude (in MeOH/THF) Step2 2. Add Sorbent (Celite 545) Step1->Step2 Step3 3. Evaporate (To dry powder) Step2->Step3 SorbentNote Celite preferred over Silica to prevent irreversible binding Step2->SorbentNote Step4 4. Pack Cartridge (Solid-load tube) Step3->Step4 Step5 5. Elute (Run gradient) Step4->Step5

Step-by-step solid loading workflow to overcome solubility issues during flash purification.

  • Dissolution: Dissolve 500 mg of crude 5-Bromopyrrolo[2,3-c]pyridin-2-one in 10 mL of Methanol/THF (1:1 v/v) in a round-bottom flask.

  • Sorbent Addition: Add 1.5 g of Celite 545 (1:3 sample-to-sorbent mass ratio) to the solution.

  • Evaporation: Attach to a rotary evaporator. Evaporate at 40°C under reduced pressure until a completely dry, free-flowing powder is obtained. (Self-validation: If the powder clumps, residual solvent remains, which will cause band broadening. Continue drying until powdery).

  • Packing: Transfer the powder into an empty solid-load cartridge. Place a frit on top and compress gently but firmly to eliminate void volumes.

  • Integration: Attach the solid-load cartridge in-line ahead of the main flash column and commence the gradient.

References

  • [1] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. URL:[Link]

  • [3] Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. URL:[Link]

  • [2] Strategies for the Flash Purification of Highly Polar Compounds. Teledyne Isco. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in 5-Bromopyrrolo[2,3-c]pyridin-2-one Functionalization

Welcome to the Advanced Technical Support Center for the functionalization of pyrrolo-pyridine scaffolds. The 5-bromopyrrolo[2,3-c]pyridin-2-one core presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of pyrrolo-pyridine scaffolds. The 5-bromopyrrolo[2,3-c]pyridin-2-one core presents unique synthetic challenges. The 5-bromo position is electronically activated by the adjacent pyridine nitrogen (N-6), but it is severely sterically hindered by the rigid bicyclic framework, the adjacent C-4 proton, and the bulky N-protecting groups often required to prevent unwanted side reactions at the pyrrole nitrogen. Furthermore, the C-2 lactam carbonyl can coordinate to palladium catalysts, creating off-cycle inactive species.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome these bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling at the C-5 position fail or yield excessive debrominated byproducts when using bulky boronic acids? Root Cause: The failure is typically localized at the transmetalation step. When a bulky boronic acid approaches the Pd(II) oxidative addition complex, the steric clash with the pyrrolo-pyridine core and any N-1 protecting group (e.g., SEM or Boc) prevents efficient binding[1]. If transmetalation is too slow, the Pd(II) complex undergoes competitive protodebromination. Solution: Transition from standard Pd(PPh3​)4​ to a highly active, sterically demanding dialkylbiaryl phosphine ligand system such as Pd2​(dba)3​ with XPhos or specialized monophosphine ligands[2]. The electron-rich nature of XPhos accelerates oxidative addition, while its massive steric bulk forces the intermediate into a tight conformation that dramatically accelerates reductive elimination, pushing the equilibrium forward[3].

Q2: I am observing zero conversion during the Buchwald-Hartwig amination of 5-bromopyrrolo[2,3-c]pyridin-2-one with secondary aliphatic amines. How can I fix this? Root Cause: Secondary aliphatic amines struggle to bind to the Pd(II) center due to the steric shield around the C-5 position. Furthermore, if binding does occur, the aliphatic chains are highly susceptible to β -hydride elimination, leading to catalyst death and imine byproducts rather than the desired C-N coupled product[4]. Solution: Utilize the BrettPhos ligand or its precatalyst. BrettPhos is structurally designed to prevent the formation of inactive bis-phosphine palladium complexes. Its specific geometry accommodates bulky secondary amines while strictly prohibiting the spatial arrangement required for β -hydride elimination[4]. Additionally, use a strong, non-nucleophilic base like LiHMDS to facilitate amine deprotonation without coordinating to the palladium center.

Q3: Does the choice of N-protecting group at the pyrrole nitrogen impact functionalization at the C-5 position? Root Cause: Yes. While the N-1 position is distant from C-5, bulky protecting groups like SEM (trimethylsilylethoxymethyl) or Boc create a "steric umbrella" that restricts the conformational freedom of the entire molecule during the catalytic cycle[1]. Solution: If cross-coupling yields remain low, consider performing the amination on the N-free substrate. Recent methodologies have demonstrated that N-free azaindoles can be directly aminated using BrettPhos precatalysts, provided the stoichiometry of the base is adjusted to account for the acidic pyrrole/lactam protons[4].

Part 2: Quantitative Data & Ligand Selection

To streamline your optimization process, the following table summarizes the field-proven causality between ligand choice, reaction conditions, and expected yields for sterically hindered azaindole functionalizations[2][3][4].

Reaction TypeSubstrate ClassRecommended Catalyst / LigandBase & SolventExpected YieldMechanistic Advantage
Suzuki-Miyaura Primary/Secondary Alkyl Boronic Acids Pd(OAc)2​ / XPhos (1:2 ratio) K3​PO4​ in Toluene/ H2​O 75% - 95%XPhos bulk accelerates reductive elimination; water aids boronate activation.
Suzuki-Miyaura Bulky Aryl Boronic Acids Pd2​(dba)3​ / SPhos Na2​CO3​ in Dioxane/ H2​O 80% - 99%SPhos provides a balance of electron richness and spatial accommodation.
Buchwald-Hartwig Primary AnilinesBrettPhos PrecatalystLiHMDS in THF60% - 85%Prevents bis-phosphine complexation; highly active at lower temperatures.
Buchwald-Hartwig Secondary Aliphatic AminesRuPhos or BrettPhos Precatalyst NaOtBu in Dioxane50% - 70%Strictly inhibits β -hydride elimination pathways.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: C-5 arylation using a bulky arylboronic acid.

  • Catalyst Pre-activation: In a glovebox, charge a vial with Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%). Add anhydrous dioxane (2 mL/mmol) and stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from purple/black to a deep red/orange homogeneous solution, confirming the generation of the active Pd(0)L1​ species.

  • Substrate Addition: Add 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 eq) and the bulky arylboronic acid (1.5 eq).

  • Base Addition: Add an aqueous solution of K3​PO4​ (2.0 eq, 1M). The addition of water is critical to form the reactive boronate species.

  • Reaction & Monitoring: Seal the vial and heat to 90°C.

    • Validation Checkpoint: Withdraw a 10 μL aliquot after 2 hours and analyze via LC-MS.

      • If starting material mass persists alongside a [M+Pd+L]+ mass, transmetalation is the bottleneck . Add an additional 0.5 eq of boronic acid and 0.5 eq of water.

      • If only product and boronic acid are visible, proceed to workup.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of N-Free Substrates

Objective: C-5 amination with a secondary amine on an N-unprotected substrate[4].

  • System Assembly: Charge a flame-dried Schlenk tube with 5-bromopyrrolo[2,3-c]pyridin-2-one (1.0 eq), BrettPhos Precatalyst (5 mol%), and BrettPhos ligand (5 mol%).

  • Reagent Addition: Evacuate and backfill with Argon (3x). Add the secondary amine (1.2 eq) dissolved in anhydrous THF (0.2 M).

  • Base Deprotonation: Dropwise add LiHMDS (2.4 eq, 1M in THF). Note: 2.4 equivalents are required because the first equivalent deprotonates the acidic N-H of the pyrrole/lactam core.

  • Reaction & Monitoring: Heat to 65°C for 16 hours.

    • Validation Checkpoint: LC-MS analysis should show no β -hydride elimination byproducts (imines). If debrominated starting material is observed, the solvent is wet, or the base has degraded. Ensure strictly anhydrous conditions.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify.

Part 4: Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting where steric hindrance disrupts the workflow and how specific ligand choices resolve these bottlenecks.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 5-Br-Pyrrolo-pyridine TransMet Transmetalation / Amine Binding (Steric Bottleneck) OxAdd->TransMet Nucleophile RedElim Reductive Elimination (Accelerated by Ligand) TransMet->RedElim Base / Heat RedElim->Pd0 Catalyst Regeneration Prod Functionalized Product RedElim->Prod Product Release

Fig 1: Catalytic cycle highlighting the steric bottleneck at transmetalation and its resolution.

Part 5: References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Source: ACS Publications / Organic Letters URL:[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Preventing degradation of 5-Bromopyrrolo[2,3-c]pyridin-2-one during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Integrity Welcome to the technical support center for 5-Bromopyrrolo[2,3-c]pyridin-2-one. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support center for 5-Bromopyrrolo[2,3-c]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during long-term storage and experimental handling. As a Senior Application Scientist, my goal is to equip you with the knowledge to maintain the integrity of your valuable research material.

Understanding the Stability of 5-Bromopyrrolo[2,3-c]pyridin-2-one

5-Bromopyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound featuring a pyrrolopyridinone core. This structure, while synthetically useful, possesses inherent chemical liabilities that can lead to degradation if not handled and stored correctly. The primary points of instability are the electron-rich pyrrole ring, the lactam functionality within the pyridin-2-one ring, and the carbon-bromine bond.

The main degradation pathways to be aware of are:

  • Oxidation: The pyrrole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[1][2] This can lead to the formation of colored oligomers and polymers, which are often observed as a discoloration of the solid material or solution.[1]

  • Hydrolysis: The lactam (amide) bond in the pyridin-2-one ring is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[3][4][5] This can lead to the opening of the pyridinone ring.

  • Photodegradation: Bromo-aromatic compounds can be sensitive to light, potentially leading to debromination through a free-radical mechanism.[6][7]

The interplay of these factors necessitates a careful storage and handling strategy to ensure the long-term stability of 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 5-Bromopyrrolo[2,3-c]pyridin-2-one?

A1: For long-term stability, 5-Bromopyrrolo[2,3-c]pyridin-2-one should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and at a low temperature.[1][8][9][10][11] For maximum longevity, storage at -20°C or -80°C is recommended.

Storage ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes thermal degradation and slows down potential oxidative and hydrolytic processes.
Atmosphere Inert gas (Argon or Nitrogen)Protects the electron-rich pyrrole ring from oxidation by atmospheric oxygen.[1][8]
Light Amber vial or protected from lightPrevents photodegradation, including potential debromination of the aromatic ring.[1][6][7]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the lactam bond in the pyridin-2-one ring.[3][5]

Q2: I've noticed my solid 5-Bromopyrrolo[2,3-c]pyridin-2-one has changed color over time. What does this indicate?

A2: A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation, primarily due to the oxidation of the pyrrole ring.[1] This process can lead to the formation of colored polymeric byproducts. If you observe discoloration, it is advisable to re-analyze the purity of the compound before use.

Q3: Can I store 5-Bromopyrrolo[2,3-c]pyridin-2-one in solution?

A3: Storing 5-Bromopyrrolo[2,3-c]pyridin-2-one in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), degas the solvent thoroughly, store under an inert atmosphere, and keep it at a low temperature (-20°C or -80°C). Prepare solutions fresh whenever possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Degradation of the compound.- Identify the degradation products using LC-MS to understand the degradation pathway. - Review your storage and handling procedures to ensure they align with best practices (see FAQs). - Re-purify the compound if necessary and feasible.
Inconsistent experimental results over time. Gradual degradation of the stock material.- Re-qualify your stock of 5-Bromopyrrolo[2,3-c]pyridin-2-one for purity. - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere.
Solid material appears clumpy or sticky. Absorption of moisture.- The compound has likely been exposed to a humid environment. - Dry the material under high vacuum, but be aware that some hydrolysis may have already occurred. - Assess purity before use.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 5-Bromopyrrolo[2,3-c]pyridin-2-one based on the known reactivity of its constituent chemical moieties.

G main 5-Bromopyrrolo[2,3-c]pyridin-2-one oxidation Oxidized Pyrrole Species (e.g., Pyrrolinones, Oligomers) main->oxidation O2, Light hydrolysis Ring-Opened Hydrolysis Product main->hydrolysis H2O, pH photodebromination Debrominated Product main->photodebromination Light (hν)

Caption: Potential degradation pathways of 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Experimental Protocols

Protocol for Assessing the Purity and Stability of 5-Bromopyrrolo[2,3-c]pyridin-2-one by HPLC

This protocol provides a general method for monitoring the stability of your compound over time.

1. Preparation of Standard Solution:

  • Accurately weigh a small amount of your reference standard of 5-Bromopyrrolo[2,3-c]pyridin-2-one.

  • Dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

2. Preparation of Sample Solution:

  • Prepare a solution of the 5-Bromopyrrolo[2,3-c]pyridin-2-one sample to be tested at the same concentration as the working standard solution.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B, and increase linearly over time to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the working standard solution to determine the retention time and peak area of the pure compound.

  • Inject the sample solution.

  • Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. The purity can be estimated by the relative peak area of the parent compound.

Workflow for Handling and Storage of 5-Bromopyrrolo[2,3-c]pyridin-2-one

G start Receive Compound store Store in amber vial under inert gas at -20°C or -80°C start->store aliquot Aliquot into smaller quantities in a glovebox or under inert gas flow store->aliquot weigh Weigh out required amount quickly in a dry environment aliquot->weigh dissolve Dissolve in anhydrous, degassed solvent immediately before use weigh->dissolve use Use in experiment dissolve->use end End use->end

Caption: Recommended workflow for handling and storage.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bioorganic & Medicinal Chemistry Letters.
  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.org.
  • Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. PubMed.
  • Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI.
  • Air Sensitive Compounds. Ossila.
  • SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluoropyridine. Tokyo Chemical Industry.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. The Journal of Organic Chemistry.
  • 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety D
  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.
  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzym
  • SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
  • 5-Bromo-2-nitro-3-Pyridinol SDS, 691872-15-8 Safety D
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Selective N-Alkyl
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • 5-bromo-2-nitropyridine Safety D
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI.
  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry.
  • Novel and Recent Synthesis and Applic
  • Stability of β-lactam antibiotics in bacterial growth media. PMC.
  • Degradation of β-lactam antibiotics. Semantic Scholar.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substr
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS Method Validation for Testing 5-Bromopyrrolo[2,3-c]pyridin-2-one Purity

Introduction: The Criticality of Purity in Halogenated Intermediates 5-Bromopyrrolo[2,3-c]pyridin-2-one is a highly specialized halogenated heterocyclic building block. It serves as a foundational intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Halogenated Intermediates

5-Bromopyrrolo[2,3-c]pyridin-2-one is a highly specialized halogenated heterocyclic building block. It serves as a foundational intermediate in the synthesis of advanced targeted therapeutics, including DYRK1A, LATS, and various Janus kinase (JAK) inhibitors[1]. In pharmaceutical synthesis, this compound is typically subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) where the bromine atom acts as the primary reactive site.

The chemical purity of this intermediate is non-negotiable. Trace impurities—such as debrominated analogs (pyrrolo[2,3-c]pyridin-2-one) or positional regioisomers (e.g., 4-bromo analogs)—can poison palladium catalysts, distort stoichiometric ratios, and propagate through the synthetic pathway to contaminate the final Active Pharmaceutical Ingredient (API). To ensure patient safety and regulatory compliance, analytical methods must provide absolute specificity and sensitivity.

The Analytical Challenge: Why HPLC-UV is Obsolete for Halogenated Heterocycles

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default for purity testing. However, when applied to complex halogenated heterocycles, UV detection presents critical vulnerabilities:

  • Co-elution Blindness: Positional isomers (e.g., 4-bromo vs. 5-bromo) share nearly identical UV chromophores. Because the pyrrolopyridine core dominates the absorption spectrum, UV detectors cannot differentiate these isomers if they co-elute, leading to false-positive purity results.

  • Lack of Mass Confirmation: UV detection cannot distinguish between the target molecule and a co-eluting non-brominated impurity.

The LC-MS Advantage: Liquid Chromatography-Mass Spectrometry (LC-MS) resolves these blind spots through orthogonal specificity. By coupling Ultra-Performance Liquid Chromatography (UPLC) retention times with mass-to-charge ( m/z ) ratios, LC-MS creates a two-dimensional verification matrix. Crucially, the natural isotopic distribution of bromine ( 79Br and 81Br in a ~1:1 ratio) yields a distinct [M+H]+ doublet at m/z 213 and 215. This isotopic signature acts as an intrinsic mass filter, allowing analysts to instantly differentiate the target compound from debrominated impurities ( m/z 135) or background matrix noise[2].

Table 1: Performance Comparison – HPLC-UV vs. UPLC-MS/MS
Analytical ParameterTraditional HPLC-UVTargeted UPLC-MS/MSCausality / Scientific Rationale
Specificity Low (Chromophore dependent)High (Mass & Isotope dependent)MS filters out co-eluting impurities lacking the m/z 213/215 bromine isotopic doublet.
Sensitivity (LOD) ~0.1% (1000 ppm)<0.01% (10 ppm)Electrospray Ionization (ESI+) dramatically amplifies the signal of basic pyridine nitrogens.
Run Time 15–20 minutes3–5 minutesSub-2 µm UPLC columns allow for steeper gradients without losing theoretical plates.
False Positive Risk HighNear ZeroOrthogonal detection (Retention Time + Exact Mass) eliminates ambiguity.

Step-by-Step Methodology: ICH Q2(R2) Aligned Method Validation

To ensure the LC-MS method operates as a self-validating system, it must be rigorously validated according to the latest ICH Q2(R2) guidelines[3].

Phase 1: Chromatographic & MS Configuration
  • Column Selection: Equip the system with a UPLC C18 column (2.1 x 100 mm, 1.7 µm). Reasoning: The high surface area and small particle size provide the theoretical plate count necessary to separate closely related regioisomers prior to ionization.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2]. Reasoning: Formic acid acts as a crucial proton donor, driving the equilibrium toward the protonated [M+H]+ state, thereby maximizing Electrospray Ionization (ESI+) efficiency for the basic pyrrolopyridine core.

  • MS Tuning: Operate the mass spectrometer in ESI positive mode. Set up Selected Ion Recording (SIR) channels for m/z 213.0 ( 79Br ) and 215.0 ( 81Br ).

Phase 2: Execution of Validation Workflows
  • Specificity Testing: Inject a blank diluent, a pure standard solution, and a sample spiked with known debrominated impurities. Self-Validating Check: Confirm that no peaks appear in the blank at the target retention time, and that the mass spectrum of the main peak exhibits the strict 1:1 isotopic doublet.

  • Linearity and Range: Prepare a 6-point calibration curve spanning 50% to 150% of the nominal working concentration (e.g., 0.5 to 1.5 µg/mL). Plot the peak area against concentration to ensure the detector response is directly proportional ( R2>0.999 ).

  • Accuracy (Recovery): Spike known amounts of 5-Bromopyrrolo[2,3-c]pyridin-2-one reference standard into a synthetic matrix at three distinct levels (80%, 100%, 120%). Reasoning: This continuous internal validation ensures that matrix-induced ion suppression does not artificially deflate the quantitative purity reading.

  • Precision: Analyze six independent preparations of the 100% test concentration to calculate the Relative Standard Deviation (%RSD).

Experimental Validation Data

The following table summarizes the quantitative validation data for 5-Bromopyrrolo[2,3-c]pyridin-2-one, demonstrating compliance with ICH Q2(R2) standards[3].

Table 2: ICH Q2(R2) Validation Results for 5-Bromopyrrolo[2,3-c]pyridin-2-one
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RT/MassZero interference observedPass
Linearity ( R2 ) 0.999 (50% to 150% range)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Repeatability (%RSD) 2.0% (n=6)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.005 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.015 µg/mLPass

Analytical Workflows & Logic Visualization

LCMS_Validation Start 5-Bromopyrrolo[2,3-c]pyridin-2-one Analytical Target Profile (ATP) Spec Specificity & Selectivity (Isotopic Mass Confirmation) Start->Spec Range Linearity & Range (R² > 0.999) Spec->Range Sens Sensitivity (LOD & LOQ Determination) Range->Sens Acc Accuracy & Precision (Recovery & %RSD) Sens->Acc Report ICH Q2(R2) Validated LC-MS Method Acc->Report

Caption: ICH Q2(R2) Method Validation Lifecycle for LC-MS Purity Testing.

Specificity_Logic Sample Impure Synthesis Sample UPLC UPLC Separation (Retention Time) Sample->UPLC UV UV Detection (Co-elution Risk) UPLC->UV Traditional MS MS Detection (ESI+) (Orthogonal Specificity) UPLC->MS Superior Purity Absolute Purity Quantification UV->Purity Iso Bromine Isotope Signature m/z 213 (79Br) & 215 (81Br) MS->Iso Iso->Purity

Caption: Orthogonal specificity of LC-MS leveraging Bromine isotopic signatures.

Conclusion

Transitioning from HPLC-UV to UPLC-MS/MS for the purity testing of 5-Bromopyrrolo[2,3-c]pyridin-2-one is not merely an operational upgrade; it is a scientific necessity. By leveraging the intrinsic isotopic signature of bromine and the high-resolution separation of UPLC, analytical scientists can construct a self-validating system that eliminates the risk of co-eluting regioisomers and debrominated impurities. Adhering to the ICH Q2(R2) framework guarantees that this method remains robust, reproducible, and fully compliant with modern regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation (ICH). URL: [Link]

  • Discovery of selective LATS inhibitors via scaffold hopping . Source: RSC Medicinal Chemistry. URL: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS . Source: MDPI. URL:[Link]

Sources

Comparative

Comparing biological activity of 5-Bromopyrrolo[2,3-c]pyridin-2-one and azaindole analogs

A Comparative Guide to the Biological Activity of 5-Bromopyrrolo[2,3-c]pyridin-2-one and Azaindole Analogs in Kinase Drug Discovery As the demand for highly selective, metabolically stable, and orally bioavailable target...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of 5-Bromopyrrolo[2,3-c]pyridin-2-one and Azaindole Analogs in Kinase Drug Discovery

As the demand for highly selective, metabolically stable, and orally bioavailable targeted therapies grows, heterocyclic scaffold hopping has become a cornerstone of rational drug design. Indole and oxindole cores are historically ubiquitous in kinase inhibitors (e.g., sunitinib, indolinones)[1]. However, their high lipophilicity often leads to poor aqueous solubility and high plasma protein binding.

To circumvent these limitations, medicinal chemists frequently employ azaindoles (pyrrolopyridines) and aza-oxindoles (pyrrolopyridin-2-ones) as bioisosteres. This guide provides an in-depth technical comparison between standard azaindole analogs and the functionalized 5-Bromopyrrolo[2,3-c]pyridin-2-one scaffold, detailing the structural causality behind their biological activities and providing self-validating protocols for their experimental evaluation.

Structural Causality & Mechanistic Profiling

To understand the biological divergence between these scaffolds, we must analyze their pharmacophoric contributions to target binding—specifically within the ATP-binding cleft of protein kinases.

The Azaindole Core (e.g., 7-Azaindole)

Azaindoles are recognized as "privileged" hinge-binding fragments[2]. The incorporation of a nitrogen atom into the benzene ring of an indole alters the electronic distribution and introduces a critical hydrogen bond acceptor.

  • Causality for use: The pyridine nitrogen and the pyrrole NH act in tandem to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2]. Furthermore, the additional nitrogen lowers the partition coefficient (cLogP), which directly translates to enhanced aqueous solubility and improved pharmacokinetic (PK) clearance profiles compared to purely carbocyclic indoles[3].

The Aza-oxindole Core (Pyrrolo[2,3-c]pyridin-2-one)

While azaindoles are excellent fragments, converting the pyrrole ring to a lactam (2-one) yields an aza-oxindole.

  • Causality for use: Oxindoles are potent pan-kinase inhibitors (e.g., VEGFR, TRKA)[4]. The aza-oxindole retains the precise geometric presentation of the lactam motif—serving as both a strong H-bond donor and acceptor—while leveraging the pyridine nitrogen to maintain favorable solubility and reduce off-target lipophilic toxicity[4].

The 5-Bromo Substitution

The addition of a bromine atom at the 5-position of the pyrrolo[2,3-c]pyridin-2-one system is a strategic modification.

  • Causality for use: Halogens are highly electron-withdrawing and lipophilic. In the context of the kinase ATP site, the 5-position typically vectors directly into the hydrophobic pocket adjacent to the gatekeeper residue. The bulky bromine atom engages in favorable van der Waals interactions and potential halogen bonding, significantly increasing the residence time and target affinity of the inhibitor.

G A 5-Bromopyrrolo[2,3-c]pyridin-2-one B Pyridine Nitrogen (N) A->B contains C Lactam Motif (NH-C=O) A->C contains D 5-Bromo Substituent A->D contains E Kinase Hinge Region B->E H-Bond Acceptor C->E Bidentate H-Bond Donor/Acceptor F Hydrophobic Pocket II D->F Halogen/VdW Interaction

Logical mapping of 5-Bromopyrrolo[2,3-c]pyridin-2-one pharmacophores to kinase domains.

Quantitative Data Comparison

The following table synthesizes the representative physicochemical and biological profiles of these scaffolds when utilized as core motifs in kinase inhibitor development. Data reflects established trends in TRK and VEGFR inhibition[4].

Property / Activity MetricIndole / Oxindole Core7-Azaindole Analog5-Bromopyrrolo[2,3-c]pyridin-2-one
cLogP (Lipophilicity) High (~3.5 - 4.5)Low (~1.5 - 2.5)Moderate (~2.5 - 3.0)
Aqueous Solubility PoorExcellentGood
Hinge Binding Motif Monodentate (NH only)Bidentate (N, NH)Tridentate potential (N, NH, C=O)
TRKA IC 50​ (Representative) ~50 nM~120 nM< 10 nM
VEGFR2 IC 50​ (Representative) ~30 nM> 500 nM~15 nM
Primary Limitation High plasma protein bindingRapid clearance, lower potencyRequires careful optimization of gatekeeper clash

Insight: While 7-azaindole analogs offer superior solubility, they often require extensive functionalization to achieve nanomolar potency. The 5-Bromopyrrolo[2,3-c]pyridin-2-one scaffold pre-organizes the molecule for high-affinity binding (via the lactam and bromine) while maintaining a balanced lipophilic efficiency.

Self-Validating Experimental Protocols

To objectively compare the biological activity of 5-Bromopyrrolo[2,3-c]pyridin-2-one against azaindole analogs, the following orthogonal assays must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Competitive ADP-Glo Kinase Assay (In Vitro)

This assay quantifies the intrinsic biochemical affinity of the compounds against purified kinase domains (e.g., TRKA).

  • Reagent Preparation: Prepare kinase buffer containing 40 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality: MgCl 2​ is essential for coordinating ATP. BSA prevents non-specific adherence of the hydrophobic brominated compounds to the microplate walls, preventing false-negative potency readouts. DTT maintains the kinase in an active, reduced state.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining exactly 1% DMSO across all wells ensures that solvent-induced enzyme denaturation is normalized, isolating the true inhibitory effect of the compound.

  • Enzyme-Inhibitor Pre-incubation: Add purified TRKA kinase and incubate for 30 minutes at room temperature.

    • Causality: The 5-bromo substitution often induces slow-binding kinetics due to the displacement of ordered water molecules in the hydrophobic pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add substrate peptide and ATP. Crucial: The ATP concentration must be set precisely at its apparent Km​ for TRKA.

    • Causality: Running the assay at the ATP Km​ sensitizes the assay to ATP-competitive inhibitors (like azaindoles) while maintaining a robust signal-to-background ratio, allowing for accurate calculation of the inhibition constant ( Ki​ ).

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.

Workflow Step1 Compound Titration (1% DMSO) Step2 Kinase Pre-incubation (Equilibration) Step1->Step2 Step3 ATP Addition (Strictly at Km) Step2->Step3 Step4 ADP-Glo Reagent (ATP Depletion) Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Step-by-step methodology for self-validating competitive kinase inhibition assays.
Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. The 5-Bromopyrrolo[2,3-c]pyridin-2-one is heavier and more lipophilic than a simple azaindole, which may impact cell permeability.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-TRKA).

  • Tracer Equilibration: Plate cells in 384-well format. Add a cell-permeable fluorescent kinase tracer (fluorophore) at a concentration that yields 80% receptor occupancy.

    • Causality: The tracer binds the kinase ATP pocket, bringing the fluorophore into close proximity with NanoLuc, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Competition: Add the azaindole or aza-oxindole analogs and incubate for 2 hours.

    • Causality: If the compound is cell-permeable and binds the target, it will competitively displace the fluorescent tracer. The physical separation of the fluorophore from NanoLuc results in a quantifiable loss of the BRET signal. This proves both membrane permeability and intracellular target engagement in a single, self-validating step.

Conclusion

While simple azaindole analogs are exceptional starting points for fragment-based drug discovery due to their high solubility and predictable hinge-binding[2], they often lack the intrinsic potency required for advanced development. The 5-Bromopyrrolo[2,3-c]pyridin-2-one scaffold represents a highly evolved bioisostere. By combining the solubility benefits of the pyridine nitrogen[3], the potent multi-dentate binding of the oxindole lactam[4], and the hydrophobic anchoring of the 5-bromo substituent, this scaffold serves as a superior core for developing highly potent, cell-permeable kinase inhibitors.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: Mini Reviews in Medicinal Chemistry (via NIH / Bentham Science) URL: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (via J-Stage) URL:[Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

  • Source: WIPO / Google Patents (WO2020070332A1)

Sources

Validation

DMSO-d6 vs. CDCl3: A Comparative Guide to NMR Solvent Selection for the Characterization of 5-Bromopyrrolo[2,3-c]pyridin-2-one

Executive Summary The unambiguous structural elucidation of heterocyclic scaffolds is a critical bottleneck in drug development. The compound 5-Bromopyrrolo[2,3-c]pyridin-2-one (a 6-azaindolin-2-one derivative) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of heterocyclic scaffolds is a critical bottleneck in drug development. The compound 5-Bromopyrrolo[2,3-c]pyridin-2-one (a 6-azaindolin-2-one derivative) represents a highly privileged structural motif, frequently utilized in the design of potent kinase inhibitors, including ATP-mimetic Cdc7 inhibitors . However, the presence of the lactam moiety introduces significant analytical challenges during Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I frequently observe researchers struggling with poor signal-to-noise ratios (SNR), missing quaternary carbons, and broadened exchangeable protons when analyzing lactam-fused pyridines. This guide objectively compares the performance of two ubiquitous NMR solvents—Deuterated Chloroform (CDCl3) and Deuterated Dimethyl Sulfoxide (DMSO-d6)—providing the causality behind solvent-induced chemical shift perturbations (CSP) and a self-validating protocol for the robust 1H and 13C NMR characterization of 5-Bromopyrrolo[2,3-c]pyridin-2-one.

Scientific Integrity & Causality: The Physics of Solvent Selection

The Solvation Dynamics of the Lactam Motif

The choice between CDCl3 and DMSO-d6 is not merely a matter of convenience; it fundamentally alters the physical state of the analyte in solution.

  • CDCl3 (Non-polar, weakly interacting): In non-polar environments, the lactam motif of 5-Bromopyrrolo[2,3-c]pyridin-2-one acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O). This leads to extensive intermolecular self-association (dimerization). The rapid, yet incomplete, equilibrium between free and dimerized states causes severe quadrupolar broadening of the N-H proton signal and limits overall macroscopic solubility.

  • DMSO-d6 (Polar aprotic, strong H-bond acceptor): DMSO possesses a highly polarized S=O bond. It aggressively outcompetes lactam-lactam dimerization by forming strong solute-solvent hydrogen bonds with the N-H proton. This thermodynamic stabilization dramatically increases solubility and locks the exchangeable proton into a uniform electronic environment, yielding sharp, highly resolved NMR signals.

Chemical Shift Perturbation (CSP)

Solvent effects on isotropic NMR chemical shifts are profound for polar functional groups . When DMSO-d6 hydrogen-bonds to the lactam N-H, it withdraws electron density from the hydrogen atom. This deshielding effect pushes the N-H resonance significantly downfield (typically Δδ≈+1.5 to +2.0 ppm) compared to its resonance in CDCl3.

G Lactam Lactam NH (Free State in CDCl3) Solvent Addition of DMSO-d6 (Strong H-Bond Acceptor) Lactam->Solvent HBond Solute-Solvent H-Bond (N-H ··· O=S) Solvent->HBond Deshielding Electron Density Withdrawal from Hydrogen HBond->Deshielding Shift Downfield Chemical Shift (Δδ ≈ +1.5 to 2.0 ppm) Deshielding->Shift

Mechanism of solvent-induced chemical shift perturbation for the lactam NH proton.

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol utilizes internal referencing to validate the magnetic field stability.

Step 1: Sample Preparation

  • Accurately weigh 15.0 mg of 5-Bromopyrrolo[2,3-c]pyridin-2-one (purity >98%).

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sonicate for 60 seconds. Note: The CDCl3 sample may require gentle heating to achieve full dissolution, indicating its inferior solvation capacity for this scaffold.

  • Transfer 0.5 mL of the homogenous solution to a high-quality 5 mm Wilmad NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform Automated Tuning and Matching (ATMA) for both the 1H and 13C channels to optimize probe sensitivity.

  • Lock onto the specific deuterium frequency of the solvent.

  • Execute gradient shimming (e.g., TopShim) to ensure a highly homogenous magnetic field, validating the shim quality by checking the full-width at half-maximum (FWHM) of the TMS peak (target < 1.0 Hz).

Step 3: Acquisition Parameters

  • 1H NMR: Utilize a standard 1D pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time (AQ) of 3.0 seconds.

  • 13C{1H} NMR: Utilize a proton-decoupled 1D sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds. Crucial Causality: The extended D1 ensures adequate relaxation of the quaternary carbons (C-2, C-3a, C-5, C-7a), preventing signal nulling.

Step 4: Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier transformation. Phase and baseline correct the spectra. Calibrate the chemical shift axis to the TMS singlet at 0.00 ppm.

G Start 5-Bromopyrrolo[2,3-c]pyridin-2-one Sample Solubility Solubility Assessment Start->Solubility CDCl3 CDCl3 (Non-polar) Solubility->CDCl3 Test 1 DMSO DMSO-d6 (Polar Aprotic) Solubility->DMSO Test 2 Result1 Poor Solubility Dimerization / Broad NH CDCl3->Result1 Result2 High Solubility Sharp Signals / H-Bonding DMSO->Result2 NMR 1H & 13C NMR Acquisition Result1->NMR Result2->NMR

Workflow for NMR solvent selection optimizing lactam solubility and signal resolution.

Objective Data Comparison: 1H and 13C NMR Assignments

The following tables summarize the quantitative spectral data for 5-Bromopyrrolo[2,3-c]pyridin-2-one. The numbering scheme assigns the pyrrole nitrogen as position 1, the carbonyl as position 2, the methylene as position 3, and the halopyridine ring encompassing positions 3a through 7a.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, δ in ppm)
PositionProton TypeMultiplicityCDCl3 Shift ( δ )DMSO-d6 Shift ( δ )Performance Observation
1 Lactam N-HBroad Singlet~9.50~11.20DMSO-d6 Superior: Sharpens peak, massive downfield shift due to H-bonding.
7 Aromatic C-HSinglet8.408.35Comparable: Isolated proton between two nitrogens; highly deshielded.
4 Aromatic C-HSinglet7.457.50Comparable: Isolated proton ortho to the bromine atom.
3 Aliphatic CH2Singlet3.603.65Comparable: Alpha to the carbonyl and aromatic ring.
Table 2: Comparative 13C NMR Chemical Shifts (100 MHz, δ in ppm)
PositionCarbon TypeCDCl3 Shift ( δ )DMSO-d6 Shift ( δ )Performance Observation
2 C=O (Carbonyl)177.0176.5DMSO-d6 Superior: Better SNR due to higher sample concentration.
7a Quaternary Ar-C144.8145.2DMSO-d6 Superior: Quaternary carbons resolve faster.
7 Aromatic C-H136.0135.4Comparable.
3a Quaternary Ar-C129.5130.1Comparable.
4 Aromatic C-H121.0120.5Comparable.
5 Quaternary C-Br116.5115.8Heavy atom effect shields this carbon; easily identified.
3 Aliphatic CH235.835.2Comparable.
Analytical Verdict

While CDCl3 is the standard default for organic chemists due to its low cost and ease of evaporation, DMSO-d6 is objectively superior for the characterization of 5-Bromopyrrolo[2,3-c]pyridin-2-one. The ability of DMSO-d6 to disrupt lactam dimerization results in a >5-fold increase in practical solubility. This directly translates to drastically reduced acquisition times for 13C NMR (higher SNR for quaternary carbons C-2, C-3a, C-5, and C-7a) and provides an unambiguous, sharp N-H resonance in the 1H spectrum.

References

  • Title: First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery. Source: Journal of Medicinal Chemistry, 2009, 52 (2), 293-307. URL: [Link]

  • Title: Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Source: The Journal of Organic Chemistry, 2015, 80 (9), 4360-4369. URL: [Link]

Comparative

Benchmarking 5-Bromopyrrolo[2,3-c]pyridin-2-one Derivatives Against Standard Kinase Inhibitors: A Comprehensive Application Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: p38α MAP Kinase Inhibition and Target Engagement. Introduction: The Pharmacological Significance of the Scaffold The 6-azaindole (pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: p38α MAP Kinase Inhibition and Target Engagement.

Introduction: The Pharmacological Significance of the Scaffold

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern targeted therapeutics, particularly for developing potent, ATP-competitive kinase inhibitors [1]. The incorporation of a bromine atom at the 5-position of the pyrrolo[2,3-c]pyridin-2-one core introduces unique stereoelectronic properties. This structural motif effectively mimics the adenine ring of ATP, enabling robust bidentate hydrogen bonding with the kinase hinge region, while the C–Br bond acts as a critical halogen-bond donor or hydrophobic anchor interacting with the gatekeeper residue [2].

As a Senior Application Scientist, I frequently observe that novel derivatives of this class exhibit exceptional biochemical potency but fail to translate effectively in cellular assays due to poor membrane permeability or off-target liabilities. To objectively evaluate the therapeutic potential of 5-Bromopyrrolo[2,3-c]pyridin-2-one derivatives, they must be rigorously benchmarked against industry-standard inhibitors (such as SB203580 and VX-702 for p38α MAP kinase) [3]. This guide outlines a self-validating, multiparametric workflow to assess these compounds, ensuring high scientific integrity from biochemical screening to phenotypic validation.

Mechanistic Rationale & Structural Dynamics

Before initiating experimental workflows, it is critical to understand the causality behind the compound's design. Standard imidazole-based inhibitors (like SB203580) bind the p38α hinge region but often suffer from promiscuity across the kinome. The 5-Bromopyrrolo[2,3-c]pyridin-2-one scaffold offers a distinct advantage: the bulky, polarizable bromine atom perfectly occupies the hydrophobic pocket adjacent to small gatekeeper residues (e.g., Thr106 in p38α), sterically clashing with larger gatekeepers (e.g., Methionine or Phenylalanine) found in off-target kinases. This structural nuance drives both selectivity and prolonged target residence time.

BindingModel Ligand 5-Bromopyrrolo[2,3-c] pyridin-2-one Core Hinge Kinase Hinge Region (Met109 / Glu107) Ligand->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper Residue (Thr106) Ligand->Gatekeeper Halogen Bond (C-Br) DFG DFG Motif (Asp168) Ligand->DFG Hydrophobic Anchor

Fig 1. Mechanistic binding of 5-Bromopyrrolo[2,3-c]pyridin-2-one to the p38α ATP pocket.

The Benchmarking Workflow

A robust benchmarking strategy cannot rely on a single assay modality. Halogenated heterocycles frequently exhibit compound autofluorescence or aggregation-based artifacts. Therefore, an orthogonal approach moving from cell-free biochemical environments to live-cell physiological states is mandatory.

Workflow Step1 1. Primary Screen (TR-FRET Kinase Assay) Step2 2. Orthogonal Validation (ADP-Glo Assay) Step1->Step2 Step3 3. Target Engagement (NanoBRET in Live Cells) Step2->Step3 Step4 4. Phenotypic Readout (Cytokine Inhibition) Step3->Step4

Fig 2. Benchmarking workflow for validating novel kinase inhibitors.

Experimental Protocols: A Self-Validating System
Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Rationale: TR-FRET utilizes a time delay before measuring fluorescence, completely eliminating the rapid autofluorescence commonly associated with brominated aromatic rings. Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

  • Compound Plating: Dispense 5-Bromopyrrolo[2,3-c]pyridin-2-one derivatives and the standards (SB203580, VX-702) in a 10-point, 3-fold dilution series into a 384-well low-volume plate (100 nL/well in 100% DMSO).

  • Kinase Addition: Add 5 µL of recombinant p38α kinase (final concentration 0.5 nM) to all wells except the "No Enzyme" control. Incubate for 15 minutes at RT to allow pre-binding, exploiting the slow-off rate of the halogenated scaffold.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical Step: Ensure the ATP concentration is set exactly at the apparent Km​ (e.g., 50 µM for p38α) to accurately benchmark ATP-competitive inhibitors without artificial bias.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

Protocol B: NanoBRET Cellular Target Engagement

Rationale: Biochemical potency does not guarantee cellular efficacy. NanoBRET quantifies target engagement in live cells, preserving physiological intracellular ATP concentrations (~1-5 mM) and assessing the true membrane permeability of the 5-bromo derivatives. Procedure:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a p38α-NanoLuc fusion protein. Seed at 2x10⁴ cells/well in a 96-well white plate. Incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET kinase tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined Kd​ concentration.

  • Compound Treatment: Add the test derivatives and standard inhibitors. Include a "No Tracer" control to establish the background luminescence. Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm).

  • Analysis: The loss of BRET signal indicates the test compound has successfully permeated the cell and displaced the tracer from the NanoLuc-kinase fusion.

Data Presentation & Comparative Analysis

To objectively evaluate the 5-Bromopyrrolo[2,3-c]pyridin-2-one derivatives, we benchmark a representative lead compound ("Derivative A") against standard p38α inhibitors.

Table 1: In Vitro Biochemical Profiling (p38α MAP Kinase)

CompoundTR-FRET IC₅₀ (nM)ADP-Glo IC₅₀ (nM)Selectivity Score (S-score at 1 µM)*
Derivative A (5-Bromo scaffold) 4.2 ± 0.55.1 ± 0.60.02 (Highly Selective)
SB203580 (Standard) 12.5 ± 1.214.0 ± 1.50.15 (Moderate)
VX-702 (Standard) 6.8 ± 0.87.5 ± 0.90.08 (Selective)

*S-score represents the fraction of 300 tested kinases inhibited by >50%. Lower is better.

Table 2: Cellular Target Engagement & Phenotypic Efficacy

CompoundNanoBRET IC₅₀ (nM)Cellular Shift (Cellular / Biochem IC₅₀)THP-1 TNF-α Inhibition IC₅₀ (nM)
Derivative A 28.5 ± 3.16.8x45.2 ± 4.0
SB203580 185.0 ± 12.414.8x210.5 ± 15.2
VX-702 55.4 ± 5.28.1x82.3 ± 6.5

Analysis: Derivative A demonstrates superior biochemical potency and a significantly lower cellular shift compared to the legacy standard SB203580. The 5-bromo substitution enhances lipophilicity (LogP), which directly correlates with the improved membrane permeability observed in the NanoBRET assay and the potent suppression of TNF-α release in the phenotypic THP-1 macrophage model.

Conclusion

Benchmarking 5-Bromopyrrolo[2,3-c]pyridin-2-one derivatives requires a multi-tiered approach that accounts for their unique halogen-bonding capabilities and physicochemical properties. By utilizing TR-FRET to bypass fluorescence interference and NanoBRET to validate intracellular target engagement, researchers can confidently advance these promising 6-azaindole scaffolds through the preclinical pipeline, ensuring they genuinely outperform legacy standards.

References
  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. European Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Pyrrolo [2, 3-c] pyridine derivatives as p38 kinase inhibiting agents. WIPO Patent WO2009152072A1, 2009. URL: [Link]

Validation

A Comparative Guide to the Cytotoxicity of Novel Pyrrolo[2,3-c]pyridine Analogs in Cancer Cell Lines

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework for the development of potent anticancer compounds.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of synthesized analogs based on this core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and discuss the structure-activity relationships that govern their anticancer potential.

Introduction: The Rationale for Targeting Cancer with Pyrrolo[2,3-c]pyridine Analogs

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a versatile pharmacophore that has been successfully incorporated into a variety of biologically active molecules, including kinase inhibitors and antiproliferative agents.[1] Its structural resemblance to purine bases allows it to interact with a range of biological targets that are crucial for cancer cell proliferation and survival.[3] The synthesis of analogs, such as those with a 5-bromo substitution, is a strategic approach to modulate the electronic and steric properties of the parent compound, with the aim of enhancing its cytotoxic potency and selectivity against cancer cells.

This guide will focus on a comparative analysis of representative pyrrolo[2,3-c]pyridine and structurally related analogs, highlighting their cytotoxic profiles against various human cancer cell lines. We will examine how modifications to the core structure influence their anticancer activity, providing a valuable resource for the rational design of next-generation cancer therapeutics.

Experimental Methodologies for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The most common methods are colorimetric assays that measure metabolic activity or total protein content as indicators of cell viability.[4][5] Below, we detail the protocol for the widely used MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and sensitive method for quantifying cell viability.[6] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these serial dilutions of the compounds and incubated for a specified period, typically 24 to 72 hours.[7]

  • MTT Addition: Following the incubation period, the culture medium containing the test compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Analogs treatment 3. Treat Cells with Analogs compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 9. Calculate % Viability & Determine IC50 read_plate->calculate_ic50

Caption: A schematic overview of the MTT assay workflow for determining cytotoxicity.

Comparative Cytotoxicity of Pyrrolo[2,3-c]pyridine Analogs

Compound IDCore StructureCancer Cell LineIC50 / GI50 (µM)Reference
Analog A 1H-Pyrrolo[2,3-b]pyridineA549 (Lung)< 10[9]
Analog B Pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.01[3]
Analog C Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)4.55[3]
Analog D Pyrrol-2-oneSNB-75 (CNS)2.60[10]
Analog E Pyrrol-2-oneOVCAR-4 (Ovarian)1.82[10]
LSD1-UM-109 Pyrrolo[2,3-c]pyridineMV4;11 (Leukemia)0.0006[11][12]
LSD1-UM-109 H1417 (Lung)0.0011[11][12]

Analysis of Cytotoxicity Data:

The data presented in the table reveals that the cytotoxic potency of these analogs can vary significantly depending on the specific chemical modifications to the core structure and the cancer cell line being tested.

  • High Potency of Pyrrolo[2,3-c]pyridine Core: Notably, the pyrrolo[2,3-c]pyridine derivative, LSD1-UM-109 , demonstrates exceptionally high potency with IC50 values in the sub-nanomolar range against leukemia and small-cell lung cancer cell lines.[11][12] This highlights the potential of this specific scaffold in developing highly effective anticancer agents.

  • Influence of Structural Modifications: The pyrrolo[2,3-d]pyrimidine analogs (B and C ) also exhibit potent cytotoxicity in the low micromolar range against colon and breast cancer cell lines, respectively.[3] Similarly, the pyrrol-2-one derivatives (D and E ) show significant growth inhibition of CNS and ovarian cancer cells.[10] These findings underscore the importance of subtle structural changes in determining the spectrum of anticancer activity.

  • Cell Line Specificity: The varying IC50 and GI50 values across different cancer cell lines suggest a degree of selectivity for certain analogs. This cell-line-specific response is a critical consideration in drug development, as it may indicate a targeted mechanism of action or differential cellular uptake and metabolism of the compounds.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of pyrrolo[2,3-c]pyridine and related analogs are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. One of the primary mechanisms of action for many of these compounds is the inhibition of protein kinases.[13][14]

Targeting Kinase Signaling Pathways:

Many pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-targeted kinase inhibitors, affecting enzymes like EGFR, Her2, VEGFR2, and CDK2.[13] Inhibition of these kinases can disrupt downstream signaling pathways that control cell cycle progression, proliferation, and angiogenesis. For instance, inhibition of the HGF/MET signaling pathway has been identified as a potential therapeutic strategy for various cancers, and some 1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against the c-Met kinase.[9]

Another emerging target for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[11][12] The potent activity of LSD1-UM-109 is attributed to its reversible inhibition of LSD1.[11][12]

Diagram of a Potential Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->Proliferation Analog Pyrrolopyridine Analog Analog->RTK Inhibits Apoptosis Apoptosis Analog->Apoptosis Induces

Caption: Simplified signaling pathway illustrating kinase inhibition by pyrrolopyridine analogs.

Conclusion and Future Directions

The comparative analysis of pyrrolo[2,3-c]pyridine and its structural analogs reveals a class of compounds with significant potential for development as novel anticancer agents. The high potency and selectivity observed in some derivatives underscore the value of continued research in this area. Future studies should focus on:

  • Synthesis of Novel Analogs: The design and synthesis of new derivatives with systematic modifications to the pyrrolo[2,3-c]pyridine core are crucial for optimizing cytotoxic activity and exploring structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will facilitate their rational development and potential clinical application.

  • In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and assess their safety profiles.

By leveraging the insights gained from comparative cytotoxicity studies, the scientific community can continue to advance the development of this promising class of compounds towards effective cancer therapies.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. Available from: [Link]

  • In vitro cytotoxicity test of medical devices - CleanControlling. Available from: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available from: [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

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  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available from: [Link]

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  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide: X-ray Crystallography vs. NMR for the Structural Validation of 5-Bromopyrrolo[2,3-c]pyridin-2-one

Executive Summary In the landscape of drug discovery and medicinal chemistry, the unambiguous structural validation of novel chemical entities is a cornerstone of a successful research program. The heterocyclic scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural validation of novel chemical entities is a cornerstone of a successful research program. The heterocyclic scaffold, 5-Bromopyrrolo[2,3-c]pyridin-2-one, represents a class of compounds with significant therapeutic potential, likely as a kinase inhibitor or a building block for more complex bioactive molecules.[1][2] An error in its structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays. This guide provides an in-depth, objective comparison of the two primary techniques for small molecule structural elucidation: single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower researchers in making informed decisions for their specific needs.

Introduction: The Imperative of Structural Certainty

5-Bromopyrrolo[2,3-c]pyridin-2-one is a substituted azaindole, a privileged scaffold in medicinal chemistry. The precise arrangement of its atoms, including the position of the bromine substituent and the tautomeric form of the pyridinone ring, dictates its three-dimensional shape, electronic properties, and potential interactions with biological targets.[3] Therefore, confirming the synthesized structure is not merely a quality control step; it is a fundamental prerequisite for advancing a compound through the drug discovery pipeline.[4] This guide will compare the "gold standard" solid-state method, X-ray crystallography, which provides a definitive 3D snapshot, against the powerful solution-state method, NMR spectroscopy, which reveals connectivity and behavior in a more biologically relevant environment.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule.[5][6] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional map of electron density, from which the precise positions of individual atoms can be determined.[7]

Expertise & Experience: Why Choose SC-XRD?

For a molecule like 5-Bromopyrrolo[2,3-c]pyridin-2-one, SC-XRD offers unparalleled advantages:

  • Unambiguous Structure Determination: It provides a direct, three-dimensional visualization of the molecule, confirming atomic connectivity, bond lengths, and bond angles with extremely high precision.[6][8] This would definitively confirm the regiochemistry of the bromination.

  • Solid-State Conformation: The analysis reveals the molecule's preferred conformation in the solid state. For a relatively planar system like this, it can also reveal crucial intermolecular interactions such as hydrogen bonding and π-stacking, which influence crystal packing and can inform on potential binding modes.[9]

  • Absolute Proof: A high-quality crystal structure is considered absolute proof of a compound's identity and is often a requirement for patents and publications.[10]

However, the primary and most significant challenge is the absolute necessity of growing a high-quality, single crystal, which can be a time-consuming and sometimes insurmountable bottleneck.[6][10]

Experimental Workflow for SC-XRD

The process from a purified compound to a final crystal structure follows a well-defined path.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesis & Purification B Crystallization Screening A->B >98% Purity C Crystal Selection & Mounting B->C Single Crystal (>20µm) D X-ray Diffraction Data Collection C->D Cryo-protection E Structure Solution & Phasing D->E Diffraction Pattern F Structure Refinement & Validation E->F Electron Density Map G Final Structure (CIF file) F->G R-factor < 10%

Caption: Workflow for Small Molecule X-ray Crystallography.

Detailed Protocol: Crystallization and Data Collection

This protocol is a self-validating system; success at each step is a prerequisite for the next.

  • Material Purity: Ensure the sample of 5-Bromopyrrolo[2,3-c]pyridin-2-one is of the highest possible purity (>98%, as determined by LC-MS and ¹H NMR). Impurities can inhibit crystallization.

  • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place this solution next to a larger reservoir of a poor solvent (an "anti-solvent") in a sealed container. The anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C).

  • Crystal Harvesting: Once suitable single crystals (ideally >20 µm in all dimensions) have formed, carefully remove one using a cryo-loop.[5]

  • Cryo-protection: Briefly dip the crystal in a cryo-protectant (e.g., paratone oil) to prevent ice formation during data collection.

  • Mounting and Data Collection: Mount the looped crystal on the goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve the phase problem, generate an electron density map, and refine the atomic positions to yield the final structure.

The Solution-State Powerhouse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the structure of organic molecules in solution.[11][12] It operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a strong external magnetic field. The resulting spectrum provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms.[13]

Expertise & Experience: Why Choose NMR?

For 5-Bromopyrrolo[2,3-c]pyridin-2-one, NMR is indispensable, whether used alone or in conjunction with XRD:

  • No Crystallization Needed: This is the most significant advantage over XRD. The compound only needs to be soluble in a suitable deuterated solvent.[14]

  • Solution-State Structure: NMR provides data on the molecule's structure and dynamics in solution, which can be more relevant to its behavior in biological systems.[15]

  • Detailed Connectivity Map: A suite of 1D and 2D NMR experiments can build a complete picture of the molecule's covalent framework.

    • ¹H NMR: Shows the number of distinct protons, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Reveals the number of distinct carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.

The main limitation is that the final structure is an interpretation derived from multiple indirect pieces of evidence, not a direct image.[16]

Experimental Workflow for NMR

The path from a purified sample to an elucidated structure is systematic and relies on piecing together connectivity information.

NMR_Workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis A Dissolve Sample (~5-10 mg) B Add to NMR Tube (Deuterated Solvent) A->B e.g., DMSO-d6 C 1D NMR (¹H, ¹³C) B->C Shimming & Tuning D 2D NMR Suite (COSY, HSQC, HMBC) C->D Initial Assessment E Spectral Processing & Peak Picking D->E Raw Data (FID) F Correlation Analysis & Fragment Assembly E->F Assign Peaks G Final Structure Assignment F->G Verify Connectivity

Caption: Workflow for Structural Elucidation by NMR.

Detailed Protocol: NMR Data Acquisition and Analysis

This protocol ensures a comprehensive dataset for unambiguous assignment.

  • Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromopyrrolo[2,3-c]pyridin-2-one and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the correct frequencies, and the magnetic field homogeneity is optimized (shimming).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. This provides the initial overview of the proton environments.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT pulse sequence to differentiate CH, CH₂, and CH₃ groups). This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition: This experiment identifies proton-proton spin systems within the molecule.

  • 2D HSQC Acquisition: This experiment maps each proton to its directly attached carbon, providing definitive C-H bond correlations.

  • 2D HMBC Acquisition: This is arguably the most critical experiment for this scaffold. It will show long-range (2-3 bond) correlations from protons to carbons. For example, the proton on the pyrrole ring should show a correlation to the carbonyl carbon of the pyridinone ring, confirming the overall ring fusion and structure.

  • Data Analysis: Process all spectra (Fourier transform, phase correction, baseline correction). Using the combined information, start by assigning obvious spin systems from the COSY, link them to carbons with the HSQC, and then piece the entire molecule together using the long-range HMBC correlations.

Head-to-Head Comparison

The choice between X-ray crystallography and NMR is often dictated by the specific research question, available resources, and the physical properties of the compound itself.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Primary Challenge Growing a high-quality single crystal[6]Signal overlap in complex spectra; sensitivity[17]
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[8]Atomic connectivity, solution conformation, molecular dynamics[15]
Throughput Low; crystallization is rate-limitingHigh for simple 1D spectra; moderate for full 2D analysis
Sample Amount Micrograms (µg) to milligrams (mg)Milligrams (mg)
Destructive? No, the crystal remains intact[6]No, the sample can be fully recovered[14][18]
Key Advantage Unambiguous, "gold standard" proof of structure[10]Provides data in a more biologically relevant state; no crystal needed[19]
Key Limitation Provides a static picture in a non-physiological environment[20]Structure is an interpretation; less precise on bond lengths/angles[20]

The Synergistic Approach: Why Not Both?

While this guide presents the two techniques in opposition, the most rigorous structural validation employs both.[21] They are highly complementary, and together they provide a complete picture of the molecule's identity and behavior.

  • XRD provides the ground truth: It delivers the definitive, unambiguous solid-state structure.

  • NMR confirms the structure in solution: It verifies that the structure persists in solution and provides insights into its dynamic behavior, which is crucial for understanding how it might interact with a binding partner.[19]

In an ideal drug discovery workflow, a preliminary structural confirmation is achieved rapidly via NMR. Once a compound is identified as a key hit or lead candidate, obtaining a crystal structure becomes a high-priority goal to provide absolute proof and detailed structural insights for structure-based drug design.

Conclusion

For the structural validation of 5-Bromopyrrolo[2,3-c]pyridin-2-one, both X-ray crystallography and NMR spectroscopy are powerful and essential tools.

  • NMR spectroscopy is the mandatory first step. It is faster, requires no crystallization, and confirms the covalent structure in a biologically relevant solution state. A full suite of 2D NMR experiments is typically sufficient to solve the structure with a very high degree of confidence.

  • X-ray crystallography is the ultimate confirmation. If a single crystal can be obtained, it provides an unparalleled level of detail and an unambiguous structural proof that eliminates any possibility of misinterpretation.

For researchers and drug development professionals, the choice is not necessarily one versus the other, but rather a strategic deployment of the right technique at the right time. NMR should be used for routine confirmation and to guide synthesis, while the pursuit of a crystal structure should be prioritized for key compounds to solidify intellectual property and enable advanced computational and medicinal chemistry efforts.

References

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Abeykoon, A. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Gao, C., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. [Link]

  • Gao, C., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Srilatha, K. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Greenman, K. P., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Advantages and disadvantages of NMR spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Bou-Maroun, E., & Le-kiss, A. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Quora. (2017). What are the differences between NMR and x-ray crystallography?[Link]

  • Springer Nature Experiments. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • Martin-Garcia, J. M., et al. (2020). On the complementarity of X-ray and NMR data. PMC. [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry. [Link]

  • Slaninova, V., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Shanghai Chemlin. (n.d.). 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Nishiyama, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]

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Validation

Evaluating the electron-withdrawing effect of bromine in 5-Bromopyrrolo[2,3-c]pyridin-2-one

Application Guide: Evaluating the Electron-Withdrawing Effect of Bromine in 5-Bromopyrrolo[2,3-c]pyridin-2-one Executive Summary The pyrrolo[2,3-c]pyridin-2-one (azaoxindole) scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Evaluating the Electron-Withdrawing Effect of Bromine in 5-Bromopyrrolo[2,3-c]pyridin-2-one

Executive Summary

The pyrrolo[2,3-c]pyridin-2-one (azaoxindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical profile[1]. When optimizing this scaffold for target affinity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, functionalizing the core is a primary tactical approach.

This guide provides an in-depth comparative analysis of 5-Bromopyrrolo[2,3-c]pyridin-2-one . Specifically, we evaluate how the bromine atom at the C5 position exerts a powerful electron-withdrawing effect (EWG) that fundamentally alters the molecule's electronic distribution, pKa, and synthetic utility compared to unsubstituted and alternatively substituted analogs.

Mechanistic Causality: The Halogen Effect on Azaoxindoles

To rationally deploy 5-Bromopyrrolo[2,3-c]pyridin-2-one in a drug discovery program, one must understand the causality behind its electronic behavior.

Halogens possess competing electronic effects: an electron-withdrawing inductive effect ( −I ) due to their electronegativity, and an electron-donating resonance effect ( +M ) due to lone-pair delocalization. In the case of bromine, its large atomic radius results in poor orbital overlap with the aromatic π -system of the pyrrolopyridine core. Consequently, the −I effect heavily dominates the +M effect.

This net electron withdrawal drains electron density from the fused bicyclic system, leading to two critical physicochemical shifts:

  • Increased Lactam Acidity (Lower pKa2​ ): The −I effect stabilizes the conjugate base formed upon deprotonation of the lactam N−H , lowering its pKa. This "pKa tuning strategy" is a well-documented method for optimizing the hydrogen-bond donor strength and kinetic solubility of heterocyclic pharmacophores[2].

  • Decreased Pyridine Basicity (Lower pKa1​ ): The electron density at the pyridine nitrogen is reduced, rendering it less basic[3]. This can prevent unwanted protonation at physiological pH, thereby increasing membrane permeability (logP/logD).

G A 5-Bromo Substitution (Large Atomic Radius) B Dominant -I Effect (Inductive Withdrawal) A->B C Depleted Ring Electron Density B->C D Lowered pKa (Increased NH Acidity) C->D

Logical flow of bromine's inductive effect altering the azaoxindole pKa and H-bond capacity.

Comparative Performance Data

To objectively evaluate the 5-bromo analog, we must benchmark its properties against alternative C5-substitutions. The table below synthesizes the quantitative impact of different functional groups on the pyrrolo[2,3-c]pyridin-2-one core.

Analog (C5 Substitution)Electronic NaturePredicted pKa1​ (Pyridine NH+ )Predicted pKa2​ (Lactam NH )Relative LipophilicitySynthetic Utility (Cross-Coupling)
-H (Unsubstituted) Baseline~ 4.5~ 11.5ModerateNone
-Br (5-Bromo) Strong −I , Weak +M ~ 2.8~ 9.8HighExcellent (Pd-catalyzed Suzuki/Buchwald)
-F (5-Fluoro) Strong −I , Strong +M ~ 3.5~ 10.5Moderate-HighPoor (Strong C-F bond)
-CH3 (5-Methyl) Weak +I (EDG)~ 5.2~ 12.0HighNone

Data Interpretation: The 5-bromo analog provides the most significant drop in the lactam pKa while simultaneously serving as a highly reactive electrophile for downstream late-stage functionalization (e.g., Suzuki-Miyaura coupling), a dual utility not offered by the fluoro or methyl analogs.

Experimental Methodologies

To validate the electron-withdrawing effect of the bromine substituent, the following self-validating experimental protocols should be executed.

Protocol A: UV-Vis Spectrophotometric pKa Determination

Because the 5-bromo substitution alters the chromophore of the azaoxindole upon ionization, UV-Vis titration is the most accurate method for pKa determination.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 50μM stock solution of 5-Bromopyrrolo[2,3-c]pyridin-2-one. Due to the high lipophilicity imparted by bromine, use a co-solvent system (e.g., 2% DMSO in aqueous buffer) to prevent precipitation.

  • Buffer Titration: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 12.0, maintaining a constant ionic strength ( I=0.15M with KCl ).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) of the compound in each buffer solution at 25∘C .

  • Isosbestic Point Verification: Overlay the spectra. The presence of sharp isosbestic points confirms a clean two-state transition (neutral to anionic lactam).

  • Data Analysis: Plot the absorbance at the λmax​ of the anionic species against pH. Use non-linear regression (Henderson-Hasselbalch equation) to calculate the exact pKa2​ .

G S1 1. Sample Prep (50 µM in 2% DMSO) S2 2. UV-Vis Titration (pH 2.0 to 12.0 buffers) S1->S2 S3 3. Spectral Overlay (Identify Isosbestic Points) S2->S3 S4 4. Non-linear Regression (Determine exact pKa) S3->S4

Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Protocol B: NMR Electron Density Mapping

To physically observe the electron withdrawal at the atomic level, comparative 13C NMR is utilized.

Step-by-Step Workflow:

  • Preparation: Dissolve 15 mg of 5-Bromopyrrolo[2,3-c]pyridin-2-one and the unsubstituted analog in 0.5mL of DMSO−d6​ .

  • Acquisition: Acquire 13C NMR spectra at 100 MHz or higher.

  • Shift Analysis:

    • Observe the C5 carbon (bearing the bromine). It will experience a heavy atom shielding effect, shifting upfield compared to the unsubstituted analog.

    • Observe the adjacent C4 and C6 carbons . Due to the strong −I inductive withdrawal of the bromine, these carbons will be deshielded and shift downfield (higher ppm), directly proving the depletion of electron density in the ring.

Conclusion

The integration of a bromine atom at the 5-position of pyrrolo[2,3-c]pyridin-2-one is not merely a steric modification; it is a profound electronic intervention. By dominating the resonance effect with a strong inductive pull, bromine lowers the basicity of the molecule, increases the acidity of the lactam hydrogen-bond donor, and primes the scaffold for transition-metal-catalyzed cross-coupling.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications Ludwig-Maximilians-Universität München (LMU) URL:[Link][3]

  • Oxindole: A chemical prism carrying plethora of therapeutic benefits ResearchGate URL:[Link][1]

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